Product packaging for Vinylidene fluoride(Cat. No.:CAS No. 75-38-7)

Vinylidene fluoride

Cat. No.: B1208946
CAS No.: 75-38-7
M. Wt: 64.03 g/mol
InChI Key: BQCIDUSAKPWEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vinylidene fluoride (VDF), with the chemical formula C₂H₂F₂, is a colorless, flammable gas with a faint ethereal odor . It is a critical precursor monomer in the synthesis of poly(this compound) (PVDF), a high-performance fluoropolymer . The polymerization of this compound is typically achieved through free-radical polymerization in an aqueous emulsion to produce PVDF . This compound's primary research value lies in its role in creating PVDF, which exhibits exceptional piezoelectric and pyroelectric properties when the polymer chains are aligned in the electroactive β-phase . This makes PVDF an outstanding material for advanced applications such as sensors, actuators, and energy harvesting devices . Furthermore, PVDF is renowned for its excellent chemical resistance to acids, bases, and hydrocarbons, as well as its thermal stability and mechanical strength . These properties drive its use in diverse research fields, including the development of lithium-ion battery components (e.g., binders and separators) , filtration and ultrafiltration membranes for water treatment , and specialized coatings . This product is intended For Research Use Only (RUO) and must be handled by qualified personnel. It is strictly prohibited for personal, household, or any other non-research applications. This compound is a flammable gas and can be toxic by inhalation; appropriate engineering controls and personal protective equipment are essential for safe handling . Under intense heat, containers may rupture violently, and the compound can form explosive peroxides upon exposure to oxygen . Researchers should consult the relevant Safety Data Sheet for comprehensive handling and safety protocols before use. For pricing, sample requests, or detailed product specifications, please contact our sales team directly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2F2<br>CH2=CF2<br>C2H2F2 B1208946 Vinylidene fluoride CAS No. 75-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-difluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F2/c1-2(3)4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCIDUSAKPWEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F2, Array
Record name 1,1-DIFLUOROETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINYLIDENE FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24937-79-9
Record name Poly(vinylidene fluoride)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24937-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3021439
Record name Vinylidene fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,1-Difluoroethylene (or vinylidene fluoride) is a colorless gas which is flammable in the ranges of 5.5 to 21%. It is toxic by inhalation and contact. It is slightly soluble in water and soluble in alcohol and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor, Colorless gas with a faint, ethereal odor; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a faint, ethereal odor., Colorless gas with a faint, ethereal odor. [Note: Shipped as a liquefied compressed gas.]
Record name 1,1-DIFLUOROETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethene, 1,1-difluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Vinylidene fluoride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/202
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name VINYLIDENE FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name VINYLIDENE FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/581
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinylidene fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0662.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

-123 °F at 760 mmHg (NTP, 1992), -85.7 °C, -83 °C, -123 °F, -122 °F
Record name 1,1-DIFLUOROETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1-Difluoroethene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYLIDENE FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name VINYLIDENE FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/581
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinylidene fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0662.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

Flammable gas, NA (Gas)
Record name VINYLIDENE FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Vinylidene fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0662.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

0.018 g/100 g at 77 °F and 760 mmHg (NTP, 1992), Slightly sol in water; sol in alcohol and ether, Water solubility = 6.3 cu cm/100 g at 25 °C and 10 kPa, Water solubility = 0.018 g/100 g at 25 °C and 760 mm Hg, Water solubility = 165 ppm at 25 °C, In water, 164.9 mg/L at 25 °C, Solubility in water: none, Insoluble
Record name 1,1-DIFLUOROETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1-Difluoroethene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYLIDENE FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Vinylidene fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0662.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.617 at 75 °F (liquid) (NTP, 1992) - Less dense than water; will float, 0.617 g/cc at 24 °C (liquid), Critical density = 417 kg/cu m; Heat of formation = -345.2 kJ/mol at 25 °C; Heat of polymerization = -474.21 kJ/mol at 25 °C; explosive limits = 5.8-20.3 vol % in air, Relative density (water = 1): 0.6, 0.617 at 75 °F, 2.21(relative gas density)
Record name 1,1-DIFLUOROETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1-Difluoroethene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYLIDENE FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name VINYLIDENE FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/581
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinylidene fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0662.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.2 (AIR= 1), Relative vapor density (air = 1): 2.2, 2.21
Record name 1,1-DIFLUOROETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1-Difluoroethene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYLIDENE FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name VINYLIDENE FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/581
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

21584 mmHg at 50 °F ; 26980 mmHg at 68 °F (NTP, 1992), Liquid molar volume = 0.055194 cu m/kmol; Vapor pressure = 3X10+4 mm Hg at 25 C (calculated from experimentally derived coefficients), 3.0X10+4 mm Hg at 25 °C, 35.2 atm
Record name 1,1-DIFLUOROETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1-Difluoroethene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYLIDENE FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/581
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinylidene fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0662.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Oxygen, 0.05 mol% max; other impurities, 0.2 mol% max and moisture, 0.01 mol% max...other impurities present are vinyl fluoride, difluoromethane, 1,1-difluoroethane, 1,1-difluoro-1-chloroethane and 1,1,1-trifluoroethane
Record name 1,1-Difluoroethene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless gas, Colorless gas [Note: Shipped as a liquefied compressed gas].

CAS No.

75-38-7, 24937-79-9
Record name 1,1-DIFLUOROETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Vinylidene fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Difluoroethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kynar
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethene, 1,1-difluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Vinylidene fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-difluoroethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINYLIDENE FLUORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1IX2905B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,1-Difluoroethene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYLIDENE FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name VINYLIDENE FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/581
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylene, 1,1-difluoro-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/KW88B80.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-227 °F (NTP, 1992), -144 °C at 1 atm /freezing point/, -144 °C, -227 °F
Record name 1,1-DIFLUOROETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1-Difluoroethene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYLIDENE FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name VINYLIDENE FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/581
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinylidene fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0662.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Academic Research Landscape of Vinylidene Fluoride and Its Polymers

Evolution and Significance of Vinylidene Fluoride (B91410) Research in Polymer Science

The study of vinylidene fluoride (VDF) and its corresponding polymer, poly(this compound) (PVDF), has carved a significant niche in the field of polymer science since its commercialization in the mid-1960s. free.fr The polymer is produced through the addition polymerization of the monomer 1,1-difluoroethene. free.fr The unique spatial arrangement of its alternating methylene (B1212753) (CH₂) and difluoromethylene (CF₂) groups results in a notable polarity and a high dipole moment, which are foundational to its most researched properties. free.fr

A pivotal moment in PVDF research was the discovery of its complex polymorphism and, crucially, its piezoelectric, pyroelectric, and ferroelectric properties. nih.govyoutube.com PVDF can crystallize into at least five different polymorphs (α, β, γ, δ, and ε), with the α and β phases being of greatest interest. nih.gov The non-polar α-phase is most common, but the all-trans conformation of the β-phase results in a large dipole moment, making it highly electroactive. nih.govmdpi.com This discovery propelled PVDF into the realm of "smart" materials, sparking extensive research into processing techniques like mechanical stretching, high-voltage poling, and electrospinning to maximize the β-phase content and harness these electrical properties. nih.govnih.gov

The evolution of PVDF research has also been marked by the development of various copolymers, such as with hexafluoropropylene (HFP) and trifluoroethylene (B1203016) (TrFE), to modify its properties for specific applications. wikipedia.orgmdpi.com These modifications can enhance flexibility, improve piezoelectric response, or alter processing characteristics. wikipedia.orgyoutube.com The ability of PVDF to form blends and alloys with other polymers, owing to its compatibility with materials containing polar or carbonyl groups, has further broadened its scientific and commercial appeal. free.fr The global market for PVDF has seen steady growth, driven by continuous innovation and expanding applications. free.frglobenewswire.com

Table 1: Key Properties of Poly(this compound) (PVDF) and its Copolymers

PropertyPVDF HomopolymerPVDF-HFP CopolymerPVDF-TrFE Copolymer
Primary Advantage High mechanical strength, thermal stabilityIncreased flexibility, processabilityEnhanced piezoelectric and ferroelectric properties
Crystallinity 35-70%Lower than homopolymerHigh, improves piezoelectric response
Melting Point 155-192 °CLower than homopolymerVaries with ratio, typically lower than homopolymer
Key Research Focus Phase control (α to β), membrane formationBattery separators, flexible electronicsSensors, actuators, energy harvesting

This table is generated based on data from multiple sources. researchgate.netwikipedia.orgmdpi.com

Interdisciplinary Research Trajectories Involving Poly(this compound)

The unique combination of properties inherent to PVDF has spurred significant interdisciplinary research, extending its application far beyond traditional polymer science into diverse technological and scientific fields.

Energy Storage and Generation: A major research trajectory is the use of PVDF in energy systems. It has been a dominant polymeric binder in the mass production of composite electrodes for lithium-ion batteries for decades due to its high electrochemical stability and inertness towards electrolytes. nih.govflurine.com Furthermore, its copolymers, particularly PVDF-HFP, are extensively studied for use as porous polymer membrane separators in these batteries, controlling ion flow between the anode and cathode. nih.govmdpi.com The piezoelectric properties of β-phase PVDF are being harnessed for mechanical energy harvesting. nih.govsemanticscholar.orgrsc.org Research in this area focuses on developing piezoelectric nanogenerators (PENGs) from PVDF nanofibers and films that can convert ambient mechanical energy from vibrations or movement into electrical energy for powering low-power electronics and self-powered sensors. nih.govresearchgate.net

Biomedical and Environmental Applications: In the biomedical field, PVDF's biocompatibility, chemical resistance, and durability make it a material of interest for various applications. flurine.comadvanced-emc.com It is used to manufacture microporous membranes for dialysis, surgical instruments, and components for medical devices. flurine.comadvanced-emc.com Research is also active in tissue engineering, where PVDF scaffolds in the form of films, porous membranes, and fibers are being developed to support cell proliferation. researchgate.netnih.gov In environmental science, PVDF is a key material for water treatment and filtration membranes due to its mechanical strength and chemical resistance, which allow it to withstand harsh cleaning regimes. researchgate.netbiopolymermaterials.com.sg Ongoing research focuses on modifying PVDF membrane surfaces to improve hydrophilicity and reduce biofouling, a major challenge in membrane filtration. researchgate.netyoutube.com

Advanced Electronics and Aerospace: The piezoelectric and pyroelectric properties of PVDF are central to its use in advanced electronics. It is used to fabricate sensors (pressure sensors, accelerometers), actuators, and transducers. youtube.comflurine.com As a lightweight and flexible material, it offers advantages over traditional ceramic piezoelectrics. flurine.com In the aerospace and defense industries, PVDF is valued for its resistance to extreme temperatures, UV radiation, and chemicals. flurine.com It is used in aircraft components, as insulation for wires and cables, and in specialized equipment like the dust counter on the New Horizons space probe, which utilizes piezoelectric PVDF panels. wikipedia.orgflurine.com Research continues to push the boundaries of PVDF's performance, developing new composites and cross-linked versions to withstand even more extreme temperatures, from -60°C to 200°C. youtube.com

Table 2: Overview of Interdisciplinary Research Applications for PVDF

Research FieldSpecific ApplicationKey PVDF Property Leveraged
Energy Lithium-Ion Battery Binder & SeparatorsElectrochemical stability, chemical resistance, porosity
Piezoelectric Nanogenerators (PENGs)Piezoelectricity (β-phase)
Biomedical Medical Device Components, Dialysis MembranesBiocompatibility, chemical resistance
Tissue Engineering ScaffoldsBiocompatibility, processability into various forms
Environmental Water Purification & Filtration MembranesChemical resistance, mechanical strength
Electronics Sensors, Actuators, TransducersPiezoelectricity, pyroelectricity
Aerospace Wire & Cable Insulation, Aircraft ComponentsThermal stability, UV resistance, light weight

This table synthesizes information on the diverse applications of PVDF. wikipedia.orgnih.govmdpi.comflurine.comnih.govbiopolymermaterials.com.sg

Synthetic Methodologies for Vinylidene Fluoride Monomer

Advanced Chemical Synthesis Routes for 1,1-Difluoroethene

Several chemical pathways have been explored and implemented for the synthesis of vinylidene fluoride (B91410), each with its own set of advantages and challenges.

Dehydrochlorination of 1-Chloro-1,1-difluoroethane (HCFC-142b): This is the predominant industrial method for VDF production. The reaction involves the elimination of hydrogen chloride (HCl) from HCFC-142b. Thermally, this process requires very high temperatures, typically above 650 °C encyclopedia.pub. However, the use of various catalysts significantly lowers the required reaction temperature to below 350 °C, while also improving energy efficiency and reducing coke formation encyclopedia.pubmdpi.comresearchgate.netmdpi.com.

Hydrofluorination of Acetylene (B1199291): This route involves the addition of hydrogen fluoride (HF) to acetylene (C₂H₂). The reaction can be carried out in either the liquid phase or the gas phase.

Liquid Phase: Typically uses fluorosulfonic acid as a catalyst, operating at approximately 30°C and pressures between 0.03–0.3 MPa chemicalbook.com.

Gas Phase: Commonly employs aluminum fluoride (AlF₃) as a catalyst and is conducted at temperatures ranging from 220–280°C under atmospheric pressure. This gas-phase process is noted for its high catalytic activity and conversion rates exceeding 98% chemicalbook.com.

Dehydrogenation of 1,1-Difluoroethane (B1215649) (HFC-152a): Vinylidene fluoride can also be synthesized through the dehydrogenation of 1,1-difluoroethane. This process typically involves flowing 1,1-difluoroethane over a catalyst, such as Cr₂O₃/Al₂O₃, at temperatures between 300°C and 700°C, in the presence of a co-reactant gas like oxygen or carbon dioxide googleapis.com.

Co-pyrolysis of Chlorodifluoromethane (B1668795) (HCFC-22) and Methane (B114726): This method involves the gas-phase reaction between chlorodifluoromethane (CHClF₂) and methane (CH₄) in a reactor, often an alumina (B75360) tubular reactor, at elevated temperatures (673–1073 K) researchgate.netacs.org. The major products include tetrafluoroethene (C₂F₄), this compound (CH₂=CF₂), hydrogen fluoride (HF), and hydrogen chloride (HCl). The introduction of small amounts of oxygen has been shown to enhance the conversion of methane and the formation of this compound researchgate.netacs.org.

Catalytic Systems and Reaction Mechanisms in this compound Production

The efficiency, selectivity, and operational temperature of VDF synthesis are heavily influenced by the choice of catalyst and the underlying reaction mechanisms.

Catalysts for HCFC-142b Dehydrochlorination:

Metal Fluorides: Barium fluoride (BaF₂) has demonstrated high activity and selectivity (around 95%) for the dehydrochlorination of HCFC-142b at temperatures around 350 °C encyclopedia.pubmdpi.comresearchgate.netmdpi.com. Other metal fluorides like aluminum fluoride (AlF₃), magnesium fluoride (MgF₂), and fluorinated chromium oxide (Cr₂O₃) have also been investigated encyclopedia.pub.

Modified Barium Catalysts: Research has shown that doping BaF₂ with small amounts of chlorine to form BaClₓFᵧ catalysts (e.g., BaCl₀.₀₅F₀.₉₅, BaCl₀.₁F₀.₉, BaCl₀.₂₅F₀.₇₅) can stabilize selectivity and allow for significantly lower reaction temperatures (around 350 °C) compared to the industrial standard of 600–700 °C mdpi.comresearchgate.net. These modified catalysts achieve stabilized selectivity by inhibiting crystal growth and altering the chemical state of barium, thereby improving adsorption and activation of the C–Cl bond in HCFC-142b mdpi.com. BaF(p-BDC)₀.₅, a precursor catalyst, also shows promise for low-temperature VDF production with high selectivity (>90%) after calcination mdpi.com.

Carbon-Based Catalysts: Nitrogen-doped activated carbon and mesoporous carbon materials have also been explored. While they offer good selectivity, they can be prone to coking and deactivation, making recovery challenging encyclopedia.pubmdpi.com.

Mechanism Insights: The catalytic dehydrochlorination mechanism generally involves the adsorption of HCFC-142b onto the catalyst surface, followed by the elimination of HCl. Catalysts facilitate this process by lowering the activation energy, thereby enabling lower reaction temperatures. This reduction in temperature is crucial for minimizing undesirable side reactions, such as coke formation, which can deactivate the catalyst and reduce process efficiency encyclopedia.pubmdpi.comresearchgate.netmdpi.com. The corrosive nature of byproducts like HCl and HF necessitates the use of HF-corrosion-resistant catalyst materials, such as carbon materials and metal fluorides encyclopedia.pub.

Catalysts for Other Routes:

Acetylene Hydrofluorination: In the gas phase, AlF₃ is a well-established catalyst for the addition of HF to acetylene, promoting high conversion rates chemicalbook.com. For liquid-phase reactions, fluorosulfonic acid serves as the catalyst chemicalbook.com.

1,1-Difluoroethane Dehydrogenation: Catalysts such as Cr₂O₃/Al₂O₃ are employed for the dehydrogenation of 1,1-difluoroethane in the presence of oxygen or CO₂ googleapis.com.

The development of advanced catalytic systems, particularly those enabling lower operating temperatures and enhanced stability, is key to improving the sustainability and economic viability of this compound production.

Compound Name Table

Common NameIUPAC NameChemical FormulaCAS Number
This compound1,1-DifluoroetheneC₂H₂F₂75-38-7
HCFC-142b1-Chloro-1,1-difluoroethaneC₂H₃ClF₂75-68-3
AcetyleneEthyneC₂H₂74-86-2
Hydrogen Fluoride (HF)Hydrogen fluorideHF7664-39-3
1,1-DifluoroethaneEthylidene difluorideC₂H₄F₂75-37-6
ChlorodifluoromethaneHCFC-22, R-22CHClF₂75-45-6
MethaneMethaneCH₄74-82-8
Aluminum FluorideAluminum fluorideAlF₃7784-18-1
Barium FluorideBarium fluorideBaF₂7787-36-2
Chromium(III) OxideChromium(III) oxideCr₂O₃1308-38-9

Polymerization of Vinylidene Fluoride

Free-Radical Polymerization Mechanisms of Vinylidene Fluoride (B91410)

Free-radical polymerization of VDF involves the three fundamental steps of initiation, propagation, and termination. ampchem.com An initiator generates free radicals that react with VDF monomers to begin the polymer chain. ampchem.com The chain then propagates as more monomers are added. ampchem.com Termination reactions halt the growth of the polymer chain. ampchem.com The specific conditions and medium in which this process occurs define the polymerization method.

Emulsion polymerization is a common industrial method for producing PVDF. ampchem.com In this process, VDF monomer is polymerized in an aqueous medium with the aid of a surfactant to create an emulsion. ampchem.com Despite its commercial importance, the kinetics of VDF emulsion polymerization are complex and not fully documented in open literature. acs.orgscispace.compolimi.it The process involves a multiphase system where the gaseous VDF monomer must be transferred to the aqueous phase for the reaction to occur. google.comresearchgate.net

Several factors significantly influence the rate of polymerization and the monomer equilibrium in VDF emulsion systems. The transfer of the gaseous VDF monomer into the aqueous phase where polymerization occurs can be a rate-limiting step. researchgate.net

Agitation and Mixing: The rate of polymerization is strongly affected by reactor agitation. researchgate.net An increase in agitation speed or the use of more efficient impellers enhances the mass transfer of the monomer from the gas phase to the aqueous phase, thereby increasing the reaction rate. researchgate.netresearchgate.net At low agitation speeds, the concentration of the monomer in the water may not be in equilibrium with the gas phase, highlighting the importance of efficient mixing. google.comresearchgate.net

Temperature and Pressure: Polymerization is typically conducted under elevated temperatures (between 40 and 90 °C) and pressures (from 1 to 4 MPa). acs.org An increase in temperature generally increases the polymerization rate, but it can also lead to a higher fraction of defect structures in the polymer chain. nih.gov Pressure is kept constant by continuously feeding the VDF monomer to the reactor. polimi.it

Initiator and Surfactant Concentration: The concentration of the initiator, such as ammonium persulfate, directly impacts the rate of radical generation and, consequently, the polymerization rate. acs.orgscispace.com Surfactant concentration is crucial for maintaining latex stability and influencing particle nucleation. researchgate.netresearchgate.net

Monomer Concentration: At lower concentrations, the polymerization rate can be well-predicted by classical free-radical kinetics. ncsu.edu However, an inhibition in the rate has been observed at higher monomer concentrations, which may be attributed to poor mixing rather than a chemical effect. researchgate.netncsu.edu

Table 1: Factors Influencing VDF Emulsion Polymerization Rate

Factor Effect on Polymerization Rate Mechanism
Agitation Speed Increases Enhances mass transfer of gaseous monomer to the aqueous phase. researchgate.netresearchgate.net
Temperature Increases Increases reaction kinetics but also the formation of defect structures. nih.gov
Pressure Maintained constant Ensures a continuous supply of monomer to the reaction medium. polimi.it
Initiator Conc. Increases Higher concentration leads to more free radicals, initiating more polymer chains. acs.orgscispace.com

| Monomer Conc. | Increases (up to a point) | Higher concentration can lead to inhibition, possibly due to mixing issues. ncsu.edu |

During emulsion polymerization, the stability of the polymer latex can be compromised, leading to the formation of coagulum. google.com Undesirable deposits, known as fouling, can also form on the reactor walls and internal equipment. researchgate.net These phenomena can reduce the heat transfer efficiency of the reactor, degrade product quality, and increase production costs due to unscheduled shutdowns for cleaning. google.com

Key findings from experimental studies on PVDF latex include:

Solids Content: Coagulation is primarily affected by the solids content of the latex. google.com As the concentration of polymer particles increases, the risk of destabilization and coagulation rises. researchgate.net

Surfactant Concentration: A high concentration of surfactant can help minimize both coagulation and fouling by providing better stability to the polymer particles. google.com

Monomer Presence: The presence of the monomer can increase fouling by reducing the glass transition temperature of the monomer-swollen particles. researchgate.net The polymerization process itself causes a significant increase in fouling. researchgate.net

Mitigation Strategies: Besides using higher surfactant concentrations, the application of anti-fouling agents like wax and surface treatments such as electropolishing can reduce these undesirable phenomena. google.com

In suspension polymerization, VDF monomer is suspended as droplets in a liquid medium, typically deionized water, with the help of a dispersant or suspending agent and agitation. ampchem.comqmul.ac.uk An oil-soluble initiator is used, which enters the monomer droplets to trigger the polymerization reaction. qmul.ac.ukscispace.com The resulting PVDF resin precipitates as solid particles. qmul.ac.uk This method is distinct from emulsion polymerization, notably in its use of an oil-soluble initiator and the formation of larger particles.

Typical reaction conditions for VDF suspension polymerization include:

Temperature: 30 ~ 60℃ qmul.ac.uk

Pressure: 2.1 ~ 7.0 MPa qmul.ac.uk

Time: 15 ~ 22 hours qmul.ac.uk

Reagents: VDF monomer, dispersant (e.g., methyl hydroxypropyl cellulose), deionized water, and an oil-soluble initiator (e.g., an organic peroxy compound). qmul.ac.ukgoogle.com

Table 2: Comparison of Emulsion vs. Suspension Polymerization of VDF qmul.ac.uk

Parameter Emulsion Polymerization Suspension Polymerization
Polymerization Temp. 75 ~ 90℃ 30 ~ 60℃
Polymerization Pressure 2.0 ~ 3.8 MPa 2.1 ~ 7.0 MPa
Initiator Type Water-soluble Oil-soluble
Dispersing Agent Emulsifier (Surfactant) Dispersant

| Product Form | Polymer Emulsion (Latex) | Solid Particles |

Solution polymerization involves dissolving the VDF monomer and initiator in a suitable solvent. One study details the radical polymerization of VDF initiated by hydrogen peroxide in dimethyl carbonate at 130 °C. rsc.org In this system, hydroxyl radicals initiate the polymerization, but hydrogen abstraction from the solvent also creates carbon-centered carbonate radicals that can initiate polymerization. rsc.org The resulting PVDF microstructure contains various functional and non-functional end-groups. rsc.org Solution-based processing is also used for fabricated PVDF products, where the polymer is dissolved in solvents like dimethylformamide, butanone, acetone, or MEK for techniques like solution casting and spin coating. wikipedia.orgnevicolor.it

Developing controlled radical polymerization (CRP) protocols for VDF has proven to be very challenging. kyushu-u.ac.jpacs.org One of the CRP techniques investigated for VDF is Macromolecular Design via Interchange of Xanthates (MADIX), a type of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net

The MADIX solution polymerization of VDF has been studied in detail, aiming to produce well-defined PVDF. kyushu-u.ac.jpacs.org This process utilizes a xanthate as a chain transfer agent (CTA) to mediate the polymerization. acs.org However, the control over the polymerization is severely affected by several unwanted side reactions: kyushu-u.ac.jpacs.orgresearchgate.net

VDF Reverse Additions: The asymmetric VDF monomer can add in a "head-to-head" fashion instead of the desired "head-to-tail" configuration, creating defect structures. acs.org

Transfer to Solvent Reactions: Chain transfer reactions with the solvent can occur. acs.orgresearchgate.net

These side reactions lead to a significant loss of the chain transfer agent and the accumulation of non-reactive ("dead") polymer chains in the reaction medium. kyushu-u.ac.jpacs.orgresearchgate.net Consequently, while MADIX can produce PVDF with high chain-end functionality, these polymer chains are often unable to reinitiate further polymerization, limiting the control over the molecular weight and architecture. acs.orgresearchgate.net Despite these challenges, it is possible to obtain PVDF with an acceptable polydispersity (around 1.4) and up to 90% chain-end functionality using MADIX protocols. researchgate.net

Solution Polymerization Protocols for Vinylidene Fluoride

Solvent Selection and its Impact on Polymerization Control and Chain-End Functionality

The choice of solvent in the polymerization of this compound (VDF) is a critical parameter that extends beyond simply dissolving the monomer and resulting polymer. The solvent can actively participate in the reaction, influencing polymerization control and the functionality of the polymer chain ends.

In radical polymerization of VDF, the solvent can undergo hydrogen abstraction by the highly reactive propagating radicals. This process generates new radical species from the solvent molecules, which can then initiate new polymer chains. For instance, in a study utilizing dimethyl carbonate as the solvent, it was observed that hydroxyl radicals, generated from the initiator, could abstract hydrogen from the dimethyl carbonate. This created carbon-centered carbonate radicals that were also capable of initiating VDF polymerization. This secondary initiation pathway can lead to a broader molecular weight distribution and the incorporation of solvent fragments as end-groups. nih.gov

The nature of the solvent also dictates the types of chain-end functionalities. In the aforementioned study with dimethyl carbonate, a detailed analysis of the resulting poly(this compound) (PVDF) revealed a variety of chain-ends. Approximately 60% of the chain-ends were functional groups such as carbonates, alcohols, and carboxylic acids, which are desirable for further chemical modification or for improving adhesion. The remaining 40% consisted of non-functional fluoroalkyls like -CF2H and -CF3, which arise from hydrogen transfer termination reactions. nih.gov The formation of these diverse end-groups is a direct consequence of the solvent's interaction with the polymerization process.

Furthermore, different solvents can exhibit varying chain transfer activities, which affects the molecular weight of the resulting polymer. Studies have investigated solvents such as acetone, ethyl acetate, and methyl acetate to determine their chain transfer constants in VDF polymerization. researchgate.net A high chain transfer constant implies that the solvent is more effective at terminating a growing polymer chain and initiating a new one, generally leading to lower molecular weight polymers. The complexity of these interactions often necessitates advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to fully characterize the microstructure of the PVDF and quantify the extent of chain transfer to the solvent. researchgate.net

Stereochemical Control in this compound Polymerization

Direct stereochemical control during the radical polymerization of this compound to produce a specific tacticity (the stereochemical arrangement of the monomer units) is not a well-established field of research. The primary focus in VDF polymerization has historically been on controlling the regiochemistry, which involves the orientation of monomer addition (head-to-tail vs. head-to-head or tail-to-tail).

However, the stereochemistry of the resulting poly(this compound) chain, specifically its conformation, is of immense importance as it dictates the crystalline phase of the polymer. PVDF is known for its polymorphism, existing in at least four common crystalline forms: α, β, γ, and δ. dntb.gov.ua These phases are distinguished by the conformation of the polymer chain.

The piezoelectric and ferroelectric properties of PVDF, which are crucial for many of its applications, are most prominent in the β-phase. dntb.gov.ua The formation of these crystalline phases is typically controlled through post-polymerization processing techniques such as mechanical stretching, high-pressure treatment, and annealing, rather than by direct stereochemical control during the polymerization itself.

Molecular Weight Distribution and Control in Poly(this compound) Synthesis

Achieving control over the molecular weight and molecular weight distribution (dispersity) of poly(this compound) is essential for tailoring its properties for specific applications. Traditional free radical polymerization often results in polymers with broad molecular weight distributions. However, advancements in controlled radical polymerization techniques have enabled the synthesis of well-defined PVDF.

One such technique is organometallic-mediated radical polymerization (OMRP), which has been successfully employed for the controlled radical polymerization of VDF. Using an organocobalt compound as an initiator, researchers have produced PVDF with molecular weights up to 14,500 g/mol and low dispersity values (≤1.32). scienceopen.com This level of control allows for the predictable synthesis of PVDF with specific chain lengths. Furthermore, the high fidelity of the chain ends in OMRP enables the straightforward synthesis of block copolymers containing PVDF segments. scienceopen.com

The molecular weight of PVDF has a significant impact on the morphology and properties of materials fabricated from it. For instance, in the electrospinning of PVDF fibers, the molecular weight of the polymer influences the fiber diameter.

Influence of PVDF Molecular Weight on Electrospun Fiber Diameter

PVDF Molecular Weight (g/mol)Average Fiber Diameter (nm)
180,00072.84
275,000113.42
530,000175.24
1,000,000Thinner fibers observed (exact value not provided)

Similarly, in the formation of PVDF membranes via phase inversion, the molecular weight of the polymer affects the membrane's cross-sectional morphology. Low molecular weight PVDF tends to produce compact membranes, while intermediate and high molecular weights lead to drop-like and spongy-like structures, respectively. researchgate.net

Chain Transfer Reactions in this compound Polymerization

Chain transfer reactions are a fundamental aspect of this compound polymerization, significantly influencing the molecular weight of the resulting polymer. These reactions involve the termination of a growing polymer chain and the initiation of a new one through the transfer of an atom (typically hydrogen) from a chain transfer agent (CTA).

A variety of compounds have been investigated as CTAs in VDF polymerization, including ethyl acetate, octyl acetate, and isopropyl alcohol. The effectiveness of a CTA is quantified by its chain transfer constant. A higher chain transfer constant indicates a more efficient transfer process, leading to a greater reduction in the polymer's molecular weight.

The mechanism of chain transfer can be elucidated through detailed analysis of the polymer structure. For example, in the presence of acetate-based CTAs, the transfer mechanism involves the abstraction of a hydrogen atom from the CTA by the growing PVDF radical. The resulting radical from the CTA then initiates a new polymer chain.

Investigated Chain Transfer Agents in VDF Polymerization

Chain Transfer AgentObserved Effect
Ethyl AcetateReduction in polymerization rate, attributed to degradative chain transfer.
Octyl AcetateReduction in polymerization rate, attributed to degradative chain transfer.
Isopropyl AlcoholReduction in polymerization rate, attributed to degradative chain transfer.
2-MercaptoethanolHigh transfer constant, leading to the formation of telomers with hydroxyl end-groups.

The study of chain transfer reactions is crucial for controlling the molecular weight of PVDF and for introducing specific end-group functionalities. For instance, using 2-mercaptoethanol as a CTA results in PVDF with hydroxyl end-groups, which can be utilized for subsequent chemical modifications.

Copolymerization of Vinylidene Fluoride

Copolymerization with Fluoroolefins

The copolymerization of VDF with other fluoroolefins is a significant area of research and industrial practice, leading to the production of a wide range of fluoropolymers with unique and valuable properties. academie-sciences.fracademie-sciences.fr These copolymers often exhibit enhanced flexibility, lower crystallinity, and improved processability compared to polyvinylidene fluoride (B91410) (PVDF) homopolymer.

Poly(vinylidene fluoride-co-hexafluoropropylene) [P(VDF-HFP)] Synthesis and Kinetic Studies

Poly(this compound-co-hexafluoropropylene), commonly known as P(VDF-HFP), is a well-established copolymer with significant commercial applications. It is typically synthesized through emulsion or suspension polymerization processes. google.com The incorporation of hexafluoropropylene (HFP) units into the PVDF backbone disrupts the regularity of the polymer chain, leading to a decrease in crystallinity and an increase in the amorphous phase content. aip.org This results in a material with elastomeric properties, enhanced flexibility, and good chemical resistance.

Kinetic studies of the VDF-HFP copolymerization are crucial for controlling the polymer's final properties. The reactivity ratios of the two monomers play a key role in determining the copolymer composition and sequence distribution. Research has shown that the timing and rate of HFP addition during the polymerization process significantly impact the melting point and physical properties of the resulting copolymer. google.com For instance, adding HFP after a substantial portion of the VDF has already polymerized can help maintain a higher melting point, closer to that of PVDF homopolymer, while still benefiting from the improved flexibility imparted by the HFP units. google.com

The non-isothermal crystallization kinetics of P(VDF-HFP) blends have also been investigated. Studies have shown that the presence of other components, such as polypyrrole, can accelerate the nucleation rate of the P(VDF-HFP) matrix. aip.orgscribd.com The formulation of P(VDF-HFP) based membranes, including the choice of plasticizers and carriers, is critical for their performance in applications like dye extraction. mdpi.comnih.gov

Parameter Value Reference
P(VDF-HFP) Synthesis Method Emulsion or Suspension Polymerization google.com
Effect of HFP Reduces crystallinity, increases amorphous content aip.org
Control of Properties Timing and rate of HFP addition google.com
Crystallization Kinetics Can be influenced by blending with other polymers aip.orgscribd.com

Poly(this compound-co-trifluoroethylene) [P(VDF-TrFE)] Synthesis

Poly(this compound-co-trifluoroethylene), or P(VDF-TrFE), is renowned for its excellent ferroelectric, piezoelectric, and dielectric properties. rsc.orgresearchgate.net It is primarily synthesized through two main routes: direct copolymerization of VDF and trifluoroethylene (B1203016) (TrFE) monomers, or through the hydrogenation of poly(this compound-co-chlorotrifluoroethylene) [P(VDF-CTFE)]. rsc.orgresearchgate.net The latter method is often favored due to the use of less expensive raw materials and the ability to achieve better control over the final composition under milder reaction conditions. rsc.orgresearchgate.net

The synthesis via hydrogenation of P(VDF-CTFE) involves a controlled radical chain transfer reaction. rsc.org Hydrosilane catalyst systems, which are metal-free, have been developed to overcome the issue of metal ion contamination from traditional catalysts that can negatively impact the dielectric performance of the resulting copolymer. rsc.org In this process, silyl (B83357) radicals activate the C-Cl bonds in the CTFE units, leading to their hydrogenation and the formation of TrFE units. rsc.org The properties of P(VDF-TrFE) are highly dependent on the VDF/TrFE molar ratio. For example, copolymers with a VDF content of 65-70 mol% exhibit a first-order phase transition, which is a key characteristic for their ferroelectric applications. jps.jp

Composite scaffolds of P(VDF-TrFE) with materials like hydroxyapatite (B223615) (HA) have been synthesized using techniques such as solvent casting-particulate leaching for applications in bone tissue engineering. bohrium.com

Synthesis Method Description Advantages Reference
Direct Copolymerization Direct polymerization of VDF and TrFE monomers. Straightforward process. rsc.orgresearchgate.net
Hydrogenation of P(VDF-CTFE) Reduction of P(VDF-CTFE) to form P(VDF-TrFE). Uses less expensive raw materials, offers better composition control, and proceeds under mild conditions. rsc.orgresearchgate.net

Poly(this compound-co-chlorotrifluoroethylene) [P(VDF-CTFE)] Synthesis

Poly(this compound-co-chlorotrifluoroethylene), or P(VDF-CTFE), is another important VDF-based copolymer. It can be synthesized through various radical polymerization techniques. A notable method for modifying P(VDF-CTFE) is through organocatalyzed atom transfer radical polymerization (O-ATRP). nih.govresearchgate.net This "graft from" approach allows for the synthesis of graft copolymers with well-defined structures and properties, avoiding metal contamination that can be a drawback of traditional ATRP methods. nih.govresearchgate.netrsc.org

In O-ATRP of P(VDF-CTFE), an organic photoredox catalyst, such as N-phenylphenothiazine, is used to catalyze the polymerization of other monomers, like methyl methacrylate, from the C-Cl bonds present in the CTFE units of the P(VDF-CTFE) backbone. nih.gov This technique offers high temporal control over the polymerization and allows for the precise tuning of the graft content. nih.gov

Furthermore, P(VDF-CTFE) serves as a precursor for the synthesis of P(VDF-TrFE) through a one-step hydrogenation process. google.com This reaction is typically carried out by dissolving P(VDF-CTFE) in a suitable solvent and then adding a reducing agent. google.com

Synthesis/Modification Method Description Key Features Reference
Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) A "graft from" approach to synthesize graft copolymers from the P(VDF-CTFE) backbone. Metal-free, high temporal control, precise graft content. nih.govresearchgate.net
Hydrogenation A one-step process to convert P(VDF-CTFE) to P(VDF-TrFE) using a reducing agent. Simple, controllable, and uses a low-cost reaction system. google.com

Terpolymerization of this compound

Terpolymerization involves the copolymerization of three different monomers. In the context of VDF, terpolymers are created by introducing a third monomer alongside VDF and another fluoroolefin. This approach allows for even greater control over the final properties of the polymer. For example, the introduction of a third monomer like chlorotrifluoroethylene (B8367) (CTFE) or 2H-pentafluoropropylene (PFP) into a VDF/HFP copolymer can further modify its properties. academie-sciences.frresearchgate.net

The radical terpolymerization of VDF with various comonomers, including functional ones like 2-trifluoromethacrylates (MAF), has been extensively studied. academie-sciences.fracademie-sciences.fr The incorporation of such functional monomers can introduce specific functionalities into the polymer chain, enabling applications such as coatings, electrolytes for batteries, and fuel cell membranes. academie-sciences.fracademie-sciences.fr The kinetics of terpolymerization can be complex, and mechanistic studies are often employed to understand the incorporation of each monomer into the final terpolymer. researchgate.net For instance, in the terpolymerization of VDF, PFP, and tert-butyl 2-trifluoromethyl acrylate (B77674) (MAF-TBE), the incorporation of PFP is favored by a termonomer-induced copolymerization mechanism. academie-sciences.frresearchgate.net

Copolymerization with Non-Fluorinated Monomers

This compound can also be copolymerized with a range of non-fluorinated monomers. academie-sciences.fr However, the copolymerizability of VDF with certain non-fluorinated monomers, particularly those containing carboxyl groups like acrylic acid or maleic acid, can be poor under standard polymerization conditions, often resulting in the formation of homopolymers instead of copolymers. google.com

To overcome these challenges, specific strategies have been developed. For instance, the copolymerization of VDE-based monomers with unsaturated dibasic acid monoesters, such as maleic acid monomethyl ester, can be successfully achieved through suspension polymerization in an aqueous system. google.com This method allows for the production of VDF copolymers with improved adhesion to substrates like metals, while maintaining good chemical resistance. google.com The amount of the polar, non-fluorinated monomer incorporated into the copolymer is a critical factor that influences the final properties, including adhesiveness and molecular weight. google.com

Control of Comonomer Incorporation and Sequence Distribution in Copolymers

The control of comonomer incorporation and the resulting sequence distribution in VDF copolymers are of paramount importance as they dictate the macroscopic properties of the material. academie-sciences.fr The reactivity ratios of the comonomers are a key determinant of the copolymer composition. For example, in the copolymerization of VDF with 2,3,3,3-tetrafluoroprop-1-ene (1234yf), the reactivity ratios indicated that 1234yf is more reactive than VDF, leading to the formation of gradient or pseudo-diblock copolymers. mdpi.com

Various controlled radical polymerization techniques, such as organometallic-mediated radical polymerization (OMRP), have been employed to achieve better control over the copolymerization process. mdpi.com These methods can lead to a linear relationship between the molar mass of the resulting copolymer and monomer conversion, which is a hallmark of a controlled polymerization. mdpi.com

The sequence distribution of monomers within the copolymer chain can be analyzed using techniques like 19F NMR spectroscopy. researchgate.netacs.org This analysis allows for the determination of the average composition and the distribution of different monomer sequences (dyads, triads, etc.). mdpi.comresearchgate.netacs.org This information is crucial for understanding the relationship between the polymer's microstructure and its physical properties, such as glass transition temperature and crystallinity. jps.jpresearchgate.net For instance, in VDF-TrFE copolymers, the sequence distribution of VDF monomers plays a critical role in the material's phase transition behavior. jps.jp

Crystalline Polymorphs of Poly Vinylidene Fluoride and Their Formation Mechanisms

Alpha (α) Phase Poly(vinylidene fluoride) Formation and Characteristics

The alpha (α) phase is the most common and thermodynamically stable polymorph of PVDF. encyclopedia.pubrsc.org It is typically formed during crystallization directly from the melt under normal conditions. nih.govnih.govmdpi.com Kinetically, the α phase has a higher growth rate than other polymorphs, making it the dominant form in melt-crystallized PVDF. mdpi.com

The polymer chains in the α-phase adopt a trans-gauche-trans-gauche' (TGTG') conformation. mdpi.comacs.org This specific arrangement results in an antiparallel packing of the molecular dipoles within the monoclinic unit cell. encyclopedia.pubmdpi.com Consequently, the net dipole moment of the α-phase crystal is zero, rendering it non-polar and non-piezoelectric. mdpi.commdpi.com Due to its stability and ease of formation, the α-phase serves as the common starting material for producing other, more functional polymorphs. nih.govumich.edu

The characterization of the α-phase is often performed using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD).

FTIR: The α-phase exhibits characteristic absorption bands at wavenumbers such as 760, 796, 855, and 975 cm⁻¹. mdpi.comuminho.ptproquest.com

XRD: The main diffraction peaks for the α-phase are observed at 2θ angles of approximately 17.7°, 18.3°, 19.9°, and 26.56°. mdpi.commdpi.com

Table 1: Characteristics of α-Phase Poly(this compound)

PropertyDescriptionReference
Formation ConditionCrystallization from the melt nih.govmdpi.com
Chain Conformationtrans-gauche-trans-gauche' (TGTG') mdpi.comacs.org
Crystal SystemMonoclinic encyclopedia.pubmdpi.com
PolarityNon-polar, non-piezoelectric mdpi.commdpi.com
Thermodynamic StabilityMost stable polymorph encyclopedia.pubrsc.org
Characteristic FTIR Bands (cm⁻¹)760, 796, 855, 975 mdpi.comuminho.pt
Characteristic XRD Peaks (2θ)17.7°, 18.3°, 19.9°, 26.56° mdpi.commdpi.com

Beta (β) Phase Poly(this compound) Formation and Control

The beta (β) phase of PVDF is highly valued for its exceptional piezoelectric, pyroelectric, and ferroelectric properties, making it the most technologically significant polymorph. encyclopedia.pubnih.gov These properties arise from its unique crystal structure. The β-phase features an all-trans (TTTT) planar zigzag chain conformation. encyclopedia.pubmdpi.com This alignment results in the fluorine and hydrogen atoms being on opposite sides of the polymer backbone, leading to a significant net dipole moment perpendicular to the chain axis. nih.govmdpi.com When these dipoles are aligned, a large spontaneous polarization is generated. nih.gov

The β-phase can be obtained through several methods, including direct crystallization from solution at temperatures below 70°C using specific polar solvents. mdpi.comnih.govuminho.pt However, it is most commonly produced by inducing a phase transition from the more stable α-phase. nih.govumich.edu Controlling the formation of the β-phase is a primary goal in the fabrication of PVDF-based devices for applications in sensors, actuators, and energy harvesting. mdpi.commdpi.com

The β-phase is characterized by specific signatures in FTIR and XRD analyses:

FTIR: The β-phase is identified by characteristic absorption bands at approximately 840 cm⁻¹ and 1275 cm⁻¹. mdpi.comuminho.ptproquest.com

XRD: The primary diffraction peak for the β-phase is located at a 2θ angle of about 20.3° to 20.75°. mdpi.commdpi.com

Table 2: Characteristics of β-Phase Poly(this compound)

PropertyDescriptionReference
Formation ConditionSolution crystallization (<70°C), α-phase transformation mdpi.comnih.govuminho.pt
Chain ConformationAll-trans (TTTT) encyclopedia.pubmdpi.com
Crystal SystemOrthorhombic encyclopedia.pubnih.gov
PolarityPolar, piezoelectric, pyroelectric, ferroelectric encyclopedia.pubnih.govnih.gov
Technological SignificanceMost electroactive and desirable phase encyclopedia.pubnih.gov
Characteristic FTIR Bands (cm⁻¹)840, 1275 mdpi.comuminho.pt
Characteristic XRD Peaks (2θ)~20.3° - 20.75° mdpi.commdpi.com

The conversion of the non-polar α-phase to the electroactive β-phase is crucial for unlocking the piezoelectric potential of PVDF homopolymers. umich.edu This transformation can be achieved through various physical treatments, including thermal, mechanical, and electrical methods, as well as through the influence of solvents. mdpi.com

Thermal treatment, or annealing, can be used to induce polymorphic changes in PVDF. While annealing at high temperatures (near the melting point) often favors the formation of the γ-phase, specific temperature control can promote the α to β transition. nih.govmdpi.com For instance, annealing at elevated temperatures can provide the necessary energy for polymer chain reorientation. asme.orgaip.org Studies have shown that annealing stretched PVDF films can optimize the crystalline structure and enhance the β-phase content. mdpi.comasme.org However, at very high temperatures, around 175°C, the β-phase may become unstable and transform back into the α-phase or into the γ-phase. mdpi.com The effectiveness of thermal treatment is often coupled with other methods like mechanical stretching. mdpi.com

Mechanical deformation is one of the most common and effective methods for inducing the α to β phase transformation. rsc.orgumich.edu Uniaxial or biaxial stretching of an α-phase PVDF film forces the polymer chains to reorient and adopt the all-trans (TTTT) conformation characteristic of the β-phase. mdpi.comumich.eduresearchgate.net

Key parameters for this process include:

Stretching Temperature: The transformation is most efficient at elevated temperatures, typically below 100°C, with 80°C being a commonly cited optimum temperature. nih.govresearchgate.netresearchgate.net

Stretch Ratio: A significant stretch ratio, generally in the range of 3 to 5 (or 300% to 500% elongation), is required to achieve a high degree of conversion. nih.govmdpi.comumich.edu

This process transforms the original spherulitic structure of the α-phase into a highly oriented array of β-phase crystals. researchgate.netaip.org Other mechanical processes like rolling and extrusion can also promote this phase transition. mdpi.comacs.org For example, a β-phase fraction of up to 98% has been achieved through a combination of extrusion and rolling. mdpi.com

Applying a strong electric field, a process known as poling, is essential to align the dipoles of the β-phase crystals in a uniform direction, which is what ultimately confers the material its macroscopic piezoelectric properties. nih.govumich.edu While poling is primarily a post-treatment for already-formed β-phase PVDF, the application of very high electric fields (in the range of 100–400 MV/m) can itself induce the transformation from the α-phase to the β-phase. nih.govgoogle.com The electric field provides a driving force for the dipoles to align, which can facilitate the conformational change from TGTG' to the all-trans state. rsc.org This effect is particularly relevant in processes like electrospinning, where the high electric field used can contribute to in-situ poling and β-phase formation. rsc.orgmdpi.com

The choice of solvent plays a critical role in determining the crystalline phase of PVDF during solution-based processing methods like solution casting, spin coating, and electrospinning. nih.govmdpi.com Using highly polar solvents facilitates the formation of the polar β-phase. proquest.com

Mechanism: Solvents with a high dipole moment, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylacetamide (DMAC), interact with the PVDF polymer chains, promoting the all-trans conformation and leading to the crystallization of the β-phase. nih.govproquest.com

Evaporation Rate: The rate of solvent evaporation is also a key factor. A slow evaporation rate allows more time for the polymer chains to arrange into the thermodynamically stable β-phase conformation, resulting in a higher β-phase content. mdpi.comaip.org

Techniques like electrospinning are particularly effective as they combine the effects of a polar solvent with mechanical stretching and in-situ electrical poling from the high applied voltage, leading to a high fraction of β-phase in the resulting nanofibers. nih.govrsc.org

Table 3: Summary of α to β Phase Transition Mechanisms in PVDF

Transition MethodMechanismKey Parameters/ConditionsReference
Thermally InducedProvides energy for chain reorientation and polymorphic transformation.Annealing temperature (often coupled with stretching); unstable above ~170°C. mdpi.commdpi.commdpi.com
Mechanically InducedStretching/drawing forces polymer chains from TGTG' (α) to TTTT (β) conformation.Temperature: <100°C (optimum ~80°C). Stretch ratio: 3-5. nih.govumich.eduresearchgate.netresearchgate.net
Electric Field InducedStrong electric field provides a driving force for dipole alignment, facilitating the α to β conformational change.High electric field strength (e.g., 100-400 MV/m). nih.govrsc.org
Solvent-AssistedPolar solvents interact with polymer chains, favoring the polar TTTT conformation during crystallization from solution.High polarity solvents (DMF, DMSO, DMAC). Slow solvent evaporation rate. nih.govproquest.commdpi.com

Phase Transition Mechanisms from Alpha to Beta Phase

Crystallization under High Pressure

The application of high pressure during the crystallization of Poly(this compound) (PVDF) is a significant method for inducing the formation of its polar crystalline phases, particularly the highly desirable β-phase. mdpi.comresearchgate.net Crystallization from the melt under pressures exceeding 300 MPa can promote the formation of the β-phase. mdpi.com This process often involves a transition through a metastable hexagonal phase, which can lead to the growth of thick lamellae and extended-chain crystals (ECCs). doi.orgtandfonline.comcapes.gov.br The resulting material exhibits enhanced piezoelectric properties that are stable up to the polymer's melting point. tandfonline.com

Research has shown that the pressure required to induce these phases can be manipulated by incorporating additives. For instance, blending PVDF with a small amount of its copolymer, poly(this compound-trifluoroethylene) [P(VDF-TrFE)], enhances dipole-dipole interactions. doi.org This synergistic effect allows for the formation of pure β/γ phases at pressures of 300 MPa, whereas neat PVDF still contains a significant fraction of the α-phase under similar conditions. doi.org Similarly, the introduction of ionic liquids can modify the crystallization kinetics and thermodynamics, expanding the growth region for ECCs to lower temperatures and pressures. acs.org A film crystallized in the hexagonal phase by increasing pressure up to 500 MPa was found to have a high electromechanical coupling factor (kt) of 0.27 and retained its piezoelectric activity up to 205°C. tandfonline.com

The table below summarizes findings on the effect of high-pressure crystallization on PVDF polymorphism.

Table 1: Effect of High-Pressure Crystallization on PVDF Polymorphs

Pressure (MPa) Additive(s) Resulting Phase(s) Key Findings
>300 None β-phase Formation of the β-phase is promoted. mdpi.com
200 - 400 None Mixtures of α FCCs and α/γ/β ECCs Coexistence of multiple phases and crystal types. acs.org
500 None Hexagonal phase leading to β-form ECCs Resulted in a high electromechanical coupling factor and thermal stability. tandfonline.com
≥200 Shear flow (30 s⁻¹) Oriented polar crystals (β and γ) Shear flow coupled with pressure induces oriented folded-chain crystals instead of the expected extended-chain crystals. researchgate.net
≥300 10 wt% P(VDF-TrFE) 100% β/γ phase Enhanced dipole-dipole interactions synergistically induce pure polar phases at lower pressures compared to neat PVDF. doi.org
≥200 1 wt% Cetyltrimethylammonium bromide (CTAB) Mixtures of β/γ FCCs and ECCs The combination of high pressure and ion-dipole interaction leads to the formation of mixed polar crystals. acs.org

ECCs: Extended-Chain Crystals; FCCs: Folded-Chain Crystals

Role of Nucleation and Polymer Blending in Beta Phase Enhancement

Blending Poly(this compound) (PVDF) with other polymers is a widely adopted and effective strategy to promote the crystallization of the electroactive β-phase directly from the melt. nih.govmdpi.com Poly(methyl methacrylate) (PMMA) is one of the most studied blending partners for PVDF. acs.orgrsc.orgcsic.es The miscibility of PVDF and PMMA is attributed to specific interactions, such as hydrogen bonding between the hydrogen atoms of PVDF and the carbonyl groups of PMMA. nih.govacs.org This interaction plays a critical role in altering the crystallization kinetics of PVDF, favoring the all-trans conformation of the β-phase over the thermodynamically stable α-phase. nih.gov

The addition of PMMA has been shown to increase the β-phase fraction significantly. nih.gov For instance, in one study, increasing the PMMA content to 30 wt% in a biaxially stretched film resulted in a β-phase fraction as high as 93%. nih.govdntb.gov.ua However, the effectiveness can depend on the processing conditions and the concentration of PMMA; some studies report a decrease in β-phase content at very high PMMA loadings. acs.org

Beyond PMMA, various nucleating fillers can be incorporated into the PVDF matrix to induce β-phase formation. rsc.org These include inorganic nanoparticles like barium titanate (BaTiO₃), cobalt ferrite (B1171679) (CoFe₂O₄), and clays, as well as nanostructured additives like polyhedral oligomeric silsesquioxane (POSS). nih.govacs.orgaip.org The surfaces of these fillers can act as nucleation sites that favor the crystallization of the polar β-phase. nih.gov

The following table details various agents used in blending and nucleation to enhance the β-phase content in PVDF.

Table 2: Beta Phase Enhancement in PVDF through Blending and Nucleation

Blending Agent/Nucleator Concentration Processing Method Resulting β-Phase Fraction Reference(s)
Poly(methyl methacrylate) (PMMA) 10 wt% Melt Blending Increased β-phase content. acs.org
Poly(methyl methacrylate) (PMMA) 30 wt% Biaxial Stretching 93% nih.govdntb.gov.ua
Poly(methyl methacrylate) (PMMA) 20 wt% & 40 wt% Low Shear Mixing 54% & 64% respectively nih.gov
Cyclopentyl-POSS (Cp-POSS) 1 wt% Melt Compounding 36% (total β-phase content) acs.org
Barium Titanate (BaTiO₃) Not specified Composite preparation Nucleates β-phase formation. nih.gov
Clay Not specified Composite preparation Nucleates β-phase formation. nih.gov

Gamma (γ) Phase Poly(this compound) Formation and Characteristics

The gamma (γ) phase of Poly(this compound) (PVDF) is another polar, electroactive polymorph, characterized by a TTTGTTTG' (three trans bonds followed by a gauche bond) chain conformation. mdpi.com While it exhibits piezoelectric properties, they are generally weaker than those of the β-phase due to the presence of the gauche bond. nih.gov

Formation of the γ-phase is typically achieved under specific thermal conditions. It can be obtained through melt crystallization at high temperatures, generally around 170°C, or by annealing the α-phase at temperatures close to the melting point. mdpi.comrsc.org For example, isothermal crystallization at 170°C has been shown to produce a high content of the γ-phase. rsc.org The formation can also be induced by solution casting from certain polar solvents like dimethylacetamide (DMAc) or N-methylpyrrolidone (NMP), whose polarity is intermediate between solvents that yield the α and β phases. mdpi.comrsc.org

The addition of certain fillers or additives can also promote γ-phase crystallization. Ionic liquids can facilitate the formation of the γ-phase during slow cooling from the melt, as the initial trans sequences relax into the TTTG conformation. mdpi.com Similarly, the addition of specific alkylammonium salts has been shown to induce γ-phase formation, acting as a nucleating agent and preventing the relaxation to the more common α-phase conformation. mdpi.com In some cases, γ-phase crystals can act as precursors or accelerators for the conversion of α-phase spherulites into their γ' counterparts during annealing. acs.org

The γ-phase can be identified by characteristic peaks in Fourier Transform Infrared (FTIR) spectroscopy and X-ray diffraction (XRD). mdpi.comnih.gov Notable FTIR absorption bands for the γ-phase appear at 812, 833, and 1234 cm⁻¹, while XRD patterns show a characteristic peak at a 2θ angle of 20.04°. mdpi.comnih.gov

Delta (δ) and Epsilon (ε) Phases of Poly(this compound)

Beyond the more commonly studied α, β, and γ polymorphs, Poly(this compound) (PVDF) can also exist in the delta (δ) and epsilon (ε) phases. nih.govresearchgate.netmdpi.com These phases are generally more difficult to obtain through conventional processing methods. mdpi.com

The δ-phase is particularly noteworthy as it is a polar, ferroelectric analogue of the common α-phase. core.ac.ukrug.nl Both the α and δ phases share the same trans-gauche-trans-gauche' (TGTG') chain conformation and identical unit cell dimensions. mdpi.comcore.ac.ukarxiv.org However, their crystal packing differs significantly. In the non-polar α-phase, the dipole moments of adjacent polymer chains are antiparallel, resulting in a net cancellation. core.ac.ukrug.nl The δ-phase is formed when a strong electric field (on the order of 100-400 MV/m) is applied to an α-phase film. nih.govtandfonline.com This process, known as poling or electro-forming, causes every second polymer chain to rotate 180° about its axis. core.ac.ukrug.nl This reorientation aligns the dipole moments, resulting in a non-centrosymmetric unit cell and a net macroscopic polarization, which makes the δ-phase ferroelectric and piezoelectric. core.ac.ukencyclopedia.pub While its existence was proposed decades ago, detailed characterization of its ferroelectric hysteresis loops has been more recent. core.ac.ukrug.nl

The ε-phase is the antipolar counterpart to the γ-phase and is generally considered non-polar. nih.govkaust.edu.sa It is one of the least common and hardest to isolate polymorphs of PVDF. researchgate.netmdpi.com Information on its specific formation conditions and detailed characteristics is less prevalent in the literature compared to the other phases. It shares the TTTG' conformation with the γ-phase but has an antiparallel chain packing that cancels out the net dipole moment. kaust.edu.saresearchgate.net

Influence of Processing Conditions on Polymorph Content and Morphology

The final crystalline structure of Poly(this compound) (PVDF) is highly dependent on the processing conditions employed during its fabrication. mdpi.com A wide array of techniques, including melt processing, solution casting, and mechanical treatments, can be tailored to selectively favor the formation of a specific polymorph, thereby controlling the material's electroactive properties. rsc.orgnih.gov

Melt-based methods, such as compression molding or direct extrusion from pellets, typically result in the formation of the thermodynamically stable, non-polar α-phase , especially when cooled at moderate rates. researchgate.netrsc.orgrsc.org However, applying ultra-high cooling rates (above 2000 K/s) from the melt can kinetically trap the polymer chains in the all-trans conformation, leading to the crystallization of the pure β-phase . mdpi.comresearchgate.net

Solution-based processing offers another route to control polymorphism. The choice of solvent is critical; casting from solvents with high dipole moments tends to yield the β-phase , while solvents with lower polarity favor the α-phase . mdpi.com Intermediate polarity solvents can produce the γ-phase . mdpi.com Solution-casting is often used to create films with a high proportion of the γ-phase. rsc.orgrsc.org Electrospinning, a technique where a polymer solution is drawn into fibers by a high electric field, is particularly effective for producing the β-phase . tandfonline.com The high stretching of the polymer jet during the process promotes the alignment of dipoles and the formation of the all-trans conformation. tandfonline.com

Post-processing mechanical and electrical treatments are also powerful tools for phase transformation. Mechanical stretching or rolling of an α-phase film, typically at temperatures below 100°C, can induce a solid-state transformation to the β-phase . nih.govnih.gov Similarly, applying a strong electric field (poling) to an α-phase sample can convert it to the polar δ-phase . nih.govtandfonline.com

The following table summarizes the influence of various processing conditions on the resulting PVDF polymorph.

Table 3: Influence of Processing Conditions on PVDF Polymorph Formation | Processing Method | Key Parameters | Predominant Phase(s) | Description | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Melt Crystallization | Slow to moderate cooling rates | α-phase | Thermodynamically favored, most common phase from the melt. | nih.govmdpi.com | | Melt Crystallization | Ultra-high cooling rates (>2000 K/s) | β-phase | High cooling rates kinetically trap the all-trans conformation. | mdpi.comresearchgate.net | | Melt Crystallization | High temperature (ca. 170°C) | γ-phase | Crystallization at high temperatures promotes the TTTG' conformation. | mdpi.comrsc.org | | High-Pressure Crystallization | >300 MPa | β-phase | High pressure favors the denser, polar β-phase. | mdpi.comdoi.org | | Solution Casting | Low temperature (<70°C), polar solvents | β-phase | Low crystallization temperatures and polar solvents favor the β-phase. mdpi.comuminho.ptresearchgate.net | | Solution Casting | Intermediate polarity solvents (e.g., DMAc) | γ-phase | Solvent polarity influences chain conformation. mdpi.comrsc.org | | Mechanical Stretching/Rolling | α-phase film, T < 100°C, stretch ratio 3-5 | β-phase | Mechanical deformation induces a solid-state α to β transformation. nih.govnih.gov | | Electrospinning | High voltage, jet stretching | β-phase | The electrical field and mechanical stretching during fiber formation promote the β-phase. rsc.orgtandfonline.com | | Poling | α-phase film, high electric field | δ-phase | A strong electric field reorients chains in the α-phase to form the polar δ-phase. nih.govtandfonline.com | | Annealing | α-phase film, high temperature (>158°C) | γ-phase | High-temperature annealing can induce an α to γ phase transformation. mdpi.com |


Advanced Characterization Methodologies for Poly Vinylidene Fluoride and Its Copolymers

Spectroscopic Analysis of Poly(vinylidene fluoride) Polymorphs

Spectroscopic methods are indispensable for identifying and quantifying the different crystalline phases of PVDF.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for identifying the different crystalline phases of PVDF. Each polymorph (α, β, and γ) possesses a unique chain conformation, which gives rise to characteristic vibrational bands in the infrared spectrum.

The non-polar α-phase, with its trans-gauche (TGTG') conformation, exhibits characteristic absorption bands at approximately 763, 795, and 975 cm⁻¹. nih.govmdpi.comacs.org The electroactive β-phase, characterized by an all-trans (TTTT) planar zigzag conformation, is identified by its distinctive bands at around 510, 840, and 1275 cm⁻¹. nih.govresearchgate.net The γ-phase, which has a TTTGTTTG' conformation, shows signature peaks at approximately 833 and 1234 cm⁻¹. nih.govmdpi.com It is important to note that the band around 840 cm⁻¹ can sometimes be attributed to both β and γ phases, necessitating the analysis of other characteristic peaks for unambiguous phase identification. acs.orgmaterean.com

Quantitative analysis of the different phases can be performed using the Beer-Lambert law. By measuring the absorbance of specific characteristic peaks for each phase, the relative fraction of each polymorph can be calculated. For instance, the fraction of the β-phase can be determined by comparing the absorbance of its characteristic peak at 840 cm⁻¹ with the absorbance of the α-phase peak at 763 cm⁻¹. nih.gov This quantification is crucial for correlating the processing conditions with the resulting crystalline structure and, consequently, the material's properties. materean.com

Table 1: Characteristic FTIR Absorption Bands for PVDF Polymorphs

Crystalline Phase Chain Conformation Characteristic FTIR Bands (cm⁻¹) References
α-Phase Trans-Gauche (TGTG') 763, 795, 854, 975 nih.govacs.org
β-Phase All-Trans (TTTT) 510, 840, 1275 nih.govresearchgate.net
γ-Phase TTTGTTTG' 431, 812, 833, 1234 nih.govmdpi.com

Raman spectroscopy serves as a complementary technique to FTIR for the analysis of PVDF polymorphs. Raman spectra often exhibit sharper and more distinct bands, which can aid in the deconvolution of overlapping peaks. acs.org The different crystalline phases of PVDF are distinguishable in the Raman spectra, particularly in the lower wavenumber region. acs.org

The α-phase is characterized by a prominent band at approximately 794 cm⁻¹, while the β-phase shows a strong peak around 840 cm⁻¹. researchgate.netresearchgate.netaip.org The γ-phase can be identified by a band near 811 cm⁻¹. aip.orgarxiv.org Raman spectral mapping can be employed to visualize the spatial distribution of the α and β phases within a sample, providing insights into the material's homogeneity. acs.org

Table 2: Characteristic Raman Shifts for PVDF Polymorphs

Crystalline Phase Characteristic Raman Shifts (cm⁻¹) References
α-Phase 794 researchgate.netresearchgate.netaip.org
β-Phase 840 researchgate.netaip.org
γ-Phase 811 aip.orgarxiv.org

X-ray Diffraction (XRD) for Crystallographic Structure Determination

X-ray diffraction (XRD) is a fundamental technique for determining the crystallographic structure of PVDF polymorphs. Each phase produces a unique diffraction pattern based on its crystal lattice.

The α-phase typically displays strong diffraction peaks at 2θ values of approximately 17.7°, 18.3°, and 19.9°. nih.gov The β-phase is characterized by a prominent reflection around 20.3° to 20.8°, which corresponds to the (110) and (200) crystal planes. nih.govmdpi.com The γ-phase exhibits characteristic peaks at approximately 18.5°, 19.2°, and 20.0°. nih.gov The degree of crystallinity can also be estimated from the XRD data by comparing the integrated intensity of the crystalline peaks to the total scattered intensity.

Table 3: Characteristic XRD Peak Positions (2θ) for PVDF Polymorphs

Crystalline Phase Characteristic 2θ Peaks References
α-Phase 17.7°, 18.3°, 19.9° nih.gov
β-Phase ~20.3° - 20.8° nih.govmdpi.com
γ-Phase 18.5°, 19.2°, 20.0° nih.gov

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Crystallinity Assessment

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal transitions and assess the crystallinity of PVDF. materean.comscribd.com DSC measures the heat flow into or out of a sample as a function of temperature or time.

Table 4: Typical Thermal Properties of PVDF from DSC

Property Typical Value Range References
Melting Temperature (Tm) 155 - 192 °C researchgate.net
Crystallization Temperature (Tc) (from melt) 131 - 145 °C uliege.be
Heat of Fusion (ΔHf) of 100% Crystalline PVDF ~104.7 J/g scribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chain Microstructure and Defects

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ¹³C NMR, is a powerful tool for probing the chain microstructure of PVDF, including the presence of regio-defects. figshare.comkpi.ua The polymerization of vinylidene fluoride (B91410) can result in head-to-tail (H-T) linkages, which are the regular monomer additions, as well as head-to-head (H-H) and tail-to-tail (T-T) defects. kaust.edu.sa

In ¹⁹F NMR spectra, the regular H-T linkages typically show a signal around -91.4 ppm. nih.govresearchgate.net The presence of H-H defects gives rise to distinct signals at different chemical shifts, often observed around -113.8 ppm and -116.2 ppm. nih.govscienceopen.com By integrating the signals corresponding to the regular and defect structures, the fraction of these defects in the polymer chain can be quantified. nih.gov This information is critical for understanding how the polymerization conditions affect the polymer's fundamental structure. researchgate.net

Table 5: Characteristic ¹⁹F NMR Chemical Shifts for PVDF Microstructure

Structural Unit Chemical Shift (ppm) References
Regular Head-to-Tail (-CH₂-CF₂-) ~ -91.4 nih.govresearchgate.net
Head-to-Head Defect (-CF₂-CF₂-) ~ -113.8, -116.2 nih.govscienceopen.com

Microscopy Techniques for Morphological and Microstructural Characterization (e.g., SEM, AFM)

Microscopy techniques provide direct visualization of the morphology and microstructure of PVDF. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are commonly used to characterize the surface and bulk features of PVDF films and fibers. nih.govmdpi.com

SEM offers high-resolution imaging of the surface topography, revealing features such as spherulite size and distribution, porosity, and fiber alignment in electrospun mats. mdpi.comkonicaminolta.com Cross-sectional SEM, often prepared by freeze-fracturing, can provide insights into the internal morphology. mdpi.com

AFM can provide three-dimensional surface profiles with nanoscale resolution, allowing for detailed analysis of surface roughness and the fine structure of crystalline lamellae. mdpi.com Piezoresponse Force Microscopy (PFM), an AFM-based technique, can be used to probe the local piezoelectric response of the material, which is directly related to the presence of the electroactive β-phase. nih.gov These microscopy techniques are essential for correlating the processing-induced morphology with the macroscopic properties of PVDF. konicaminolta.com

Rheological Characterization of Poly(this compound) Melts and Solutions

The study of the flow behavior, or rheology, of Poly(this compound) (PVDF) in its molten state and in solutions is crucial for optimizing processing conditions and understanding its microstructure. Rheological properties are investigated using techniques such as capillary and rotational rheometry. worldscientific.com

PVDF melts exhibit non-Newtonian fluid behavior, specifically shear-thinning, where viscosity decreases as the shear rate increases. researchgate.net At very low shear rates, however, PVDF melts can behave as Newtonian fluids, with viscosity remaining nearly constant. researchgate.net The rheological properties of PVDF melts are influenced by factors such as molecular weight, temperature, and shear rate. researchgate.net An increase in temperature or a decrease in molecular weight leads to a decrease in melt viscosity. researchgate.net

The addition of other substances can also modify the rheological properties of PVDF. For instance, incorporating maleic anhydride (B1165640) (MAH) can increase both the storage modulus and melt viscosity of PVDF, which is attributed to specific interactions between the two components acting as physical crosslinking points. acs.org

In solutions, such as PVDF dissolved in N,N-dimethylformamide (DMF), the resulting fluid is also typically a shear-thinning or pseudo-plastic fluid. mdpi.comdntb.gov.ua The extensional rheology of PVDF solutions is also of interest, particularly for processes like electrospinning. mdpi.comdntb.gov.ua Studies on PVDF/DMF solutions have shown them to be extension-thinning. mdpi.comdntb.gov.ua The rheological behavior of PVDF solutions can be complex; for example, solutions of poly(this compound-co-hexafluoropropylene) (PVDF-HFP) in dimethyl acetamide (B32628) (DMAc) have shown an increase in dynamic viscosity with increasing temperature, a behavior attributed to localized gelation. koreascience.kr

The table below summarizes key findings from rheological studies on PVDF melts and solutions.

SystemRheometer TypeKey FindingsReference
PVDF MeltHigh-pressure capillary and rotationalExhibits Newtonian behavior at low shear rates and shear-thinning at high shear rates. Viscosity decreases with increasing temperature and decreasing molecular weight. worldscientific.comresearchgate.net
PVDF/MAH BlendNot specifiedAddition of MAH increases storage modulus and melt viscosity. acs.org
PVDF/DMF SolutionUniaxial extensional viscometric deviceExhibits both shear-thinning and extension-thinning behavior. mdpi.comdntb.gov.ua
PVDF-HFP/DMAc SolutionNot specifiedDynamic viscosity increases with increasing temperature due to localized gelation. koreascience.kr

Dielectric Spectroscopy for Electrical Response Analysis

Dielectric spectroscopy is a powerful technique used to analyze the electrical properties of materials as a function of frequency and temperature. For Poly(this compound) (PVDF) and its copolymers, this method provides valuable insights into their dielectric constant, dielectric loss, and molecular relaxation processes, which are fundamental to their application in electronic devices. scivisionpub.com

PVDF is known for its relatively high dielectric constant among polymers, typically in the range of 6 to 12. nih.gov This property, combined with low dielectric loss, makes it a suitable material for applications such as capacitors and sensors. acs.org The dielectric properties of PVDF are closely linked to its crystalline structure, with the polar β-phase being particularly important for its ferroelectric, piezoelectric, and pyroelectric characteristics. mdpi.comresearchgate.net

The dielectric constant of PVDF and its copolymers generally decreases with increasing frequency. nih.gov At low frequencies, dipoles within the polymer structure have sufficient time to align with the applied electric field, resulting in higher polarization and a higher dielectric constant. scivisionpub.comnih.gov As the frequency increases, the dipole reorientation cannot keep up with the changing field, leading to a decrease in the dielectric constant. scivisionpub.comnih.gov

Temperature also significantly influences the dielectric properties. For copolymers like P(VDF-TrFE), the dielectric constant exhibits a peak at the Curie temperature, which marks the transition from a ferroelectric to a paraelectric phase. aip.org The dielectric loss, which represents the energy dissipated in the material, also shows temperature-dependent peaks that correspond to various molecular relaxation processes. aip.org

The incorporation of nanofillers or copolymerization with other monomers can be used to tailor the dielectric properties of PVDF. For example, adding high-permittivity fillers can increase the dielectric constant of the resulting composite. acs.org Copolymers such as P(VDF-TrFE) are synthesized to stabilize the ferroelectric β-phase, which enhances the material's dielectric and ferroelectric performance. nih.govmdpi.com

The table below presents a summary of dielectric properties for PVDF and its copolymers under different conditions.

MaterialFrequencyTemperatureDielectric Constant (εr)Dielectric Loss (tan δ)Reference
PVDF1 kHzRoom Temperature~100.02–0.05 acs.org
P(VDF-TrFE)10 kHzRoom Temperature30Not specified nih.gov
P(VDF-TrFE) (70/30)1 kHz~110 °C (Curie Temp)~60~0.15 aip.org
P(VDF-TrFE) (55/45)1 kHz~75 °C (Curie Temp)~45~0.2 aip.org
P(VDF-TrFE-CTFE)1 kHz~40 °C~48~0.05 aip.org

Theoretical and Computational Studies of Vinylidene Fluoride and Its Polymers

Quantum Mechanical (First Principles) Calculations

First principles, or ab initio, quantum mechanical calculations are based on the fundamental laws of quantum mechanics, without relying on empirical parameters. These methods are crucial for understanding the electronic structure and bonding in VDF and PVDF.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the crystalline phases of PVDF. researchgate.netunl.edu DFT calculations have been used to investigate the structural properties, energetics, and polarization of the stable α-phase, the ferroelectric δ-phase, and the β-phase, which exhibits the best ferroelectric properties. researchgate.net

Research has shown that van der Waals (vdW) interactions are critical for accurately calculating the crystal structures and energetics of PVDF polymorphs. researchgate.net The inclusion of vdW interactions is important for obtaining the correct lattice structures, polarization, and cohesive energies. researchgate.net While the choice of exchange-correlation functional does not strongly affect the relative phase energies, it significantly impacts the cohesive energies. researchgate.net For instance, DFT calculations have been used to compute the structural and elastic properties of nine different PVDF crystalline forms, including four known and five theoretically predicted ones. unl.edu The all-trans form (Ip) was found to have the largest cohesive energy, as well as the highest bulk and Young's modulus among the nine forms. unl.edu

DFT studies within the generalized gradient approximation (DFT-GGA) have determined that for PVDF, the lowest energy phase is a nonpolar crystal with a combination of trans (T) and gauche (G) bonds. ntu.edu.sg The cohesive energy, defined as the energy difference between the crystal and the isolated chains, is a key parameter in these studies. ntu.edu.sg DFT has also been employed to study the molecular mechanism of the piezoelectric response in β-phase PVDF crystals, providing reliable information on the energetics of polymer chain rotation and the influence of intermolecular interactions. nih.gov

Defect formation energies in the four main crystalline phases of PVDF have been computed using large-scale DFTB (Density Functional Tight Binding) simulations, which are calibrated against DFT results. rsc.org These calculations show that interstitial defects are generally unstable and tend to convert into vacancies. rsc.org The relatively high energy required to form defects suggests that high phase purity is achievable in PVDF. rsc.org

Table 1: DFT Calculated Energetics for PVDF Crystalline Phases
PropertyPhaseValueMethodSource
Relative Energy (kcal/mol per C atom)α (TGTG')0.00DFT-GGA ntu.edu.sg
Relative Energy (kcal/mol per C atom)β (all-T)0.10DFT-GGA ntu.edu.sg
Relative Energy (kcal/mol per C atom)γ (T3GT3G')0.01DFT-GGA ntu.edu.sg
Cohesive Energy (kcal/mol per C atom)β (all-T)2.10DFT-GGA ntu.edu.sg
Single Vacancy Formation Energy (eV/monomer)α0.41DFTB rsc.org
Single Vacancy Formation Energy (eV/monomer)β0.59DFTB rsc.org
Single Vacancy Formation Energy (eV/monomer)γ0.08DFTB rsc.org
Single Vacancy Formation Energy (eV/monomer)δ0.40DFTB rsc.org

Møller-Plesset perturbation theory (MPPT) is a post-Hartree-Fock ab initio method used to improve upon the Hartree-Fock method by adding electron correlation effects. smu.edu Second-order Møller-Plesset (MP2) theory is a widely used quantum chemistry method for studying noncovalent interactions due to its favorable balance of computational cost and accuracy. nih.gov

In the context of vinylidene fluoride (B91410), MPPT, particularly at the MP2 level, has been instrumental in developing accurate classical force fields for molecular dynamics simulations. utah.eduacs.org Quantum chemistry calculations on VDF oligomers, such as 1,1,1,3,3-pentafluorobutane (B1294926) (PFB) and 2,2,4,4,6,6-hexafluoroheptane (HFH), have been performed where geometries are optimized, and subsequent single-point energy calculations are carried out at the MP2 level. utah.edu These calculations provide crucial data on conformational energies and rotational energy barriers. utah.eduutah.edu

Studies on PVDF model molecules using high-level quantum chemistry calculations have been used to parameterize a six-state rotational isomeric state (RIS) model for PVDF. utah.edu Analysis of the conformations of these model molecules revealed split trans minima and determined that the gauche conformer is the lowest energy conformer for PFB. utah.edu The lowest energy conformer of HFH was found to be significantly lower in energy than conformers resembling the crystalline polymorphs of PVDF, highlighting the importance of intermolecular interactions in stabilizing the crystal structures. utah.edu

Table 2: MP2/D95+** Calculated Conformational Energies (kcal/mol) for PVDF Model Compounds
MoleculeConformerRelative EnergySource
1,1,1,3,3-Pentafluorobutane (PFB)gauche (g)0.00 utah.edu
1,1,1,3,3-Pentafluorobutane (PFB)trans (t)0.14 utah.edu
2,2,4,4-Tetrafluoropentane (TFP)gg0.00 utah.edu
2,2,4,4-Tetrafluoropentane (TFP)gt0.47 utah.edu
2,2,4,4-Tetrafluoropentane (TFP)tt1.18 utah.edu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

MD simulations are particularly well-suited for investigating the molecular-level mechanisms of phase transitions in PVDF. diva-portal.orgnih.gov Simulations have been used to study the melting of both α- and β-PVDF, revealing that melting initiates at the ends of the polymer chains before progressing to the bulk crystal. diva-portal.org The melting of α-PVDF begins with transitions between gauche dihedral angles (G ↔ G'), followed by trans-to-gauche transitions (T ↔ G/G'). diva-portal.org For β-PVDF, melting starts with T → G/G' transitions and the conversion of β-phase quartets (TTTT) into α-phase quartets (TGTG'). diva-portal.org

The transformation from the stable α-phase to the piezoelectrically active β-phase under external stimuli has been a major focus of MD studies. nih.govnih.gov Applying an electric field (poling) and/or mechanical stretching can induce this phase change. nih.govresearchgate.net Simulations show that a strong electric field can significantly increase the dipole moment of the system by aligning side atoms, even without an immediate change in chain conformation. nih.govnih.gov In contrast, mechanical stretching directly alters chain conformations, causing chain segments to straighten, which leads to an increase in the total dipole moment and promotes the α- to β-phase transformation. nih.govnih.gov There appears to be an optimal temperature window for maximizing the rate of this transformation. nih.gov Furthermore, MD simulations have explored the α → β phase transition in PVDF composites, for instance, when reinforced with magnetite (Fe₃O₄) nanoparticles, where interactions between the nanoparticles and polymer chains facilitate the conformational changes. caltech.eduacs.org

Understanding the conformation and dynamics of PVDF chains is essential for linking molecular structure to macroscopic properties. MD simulations have been used to study amorphous, bulk PVDF systems to calculate properties like the radius of gyration, radial distribution functions, and relaxation times. uoa.gr The influence of molecular weight and temperature on these properties has been thoroughly investigated. uoa.gr

Large-scale MD simulations of bulk PVDF melts have been used to study chain conformation and ordering processes that occur prior to crystallization upon cooling. taylorfrancis.comosti.gov These studies suggest that the initial period of polymer crystallization is assisted by a spinodal decomposition-type mechanism, where the polymer chains attain critical rigid stem lengths, driving the ordering process. taylorfrancis.comosti.gov The dynamics and relaxation of polymer chains are quantified by calculating autocorrelation functions of various vectors, such as end-to-end and bond vectors. uoa.gr

Simulations have also characterized the arrangement of PVDF chains at interfaces, for example, on a graphene surface. scispace.com These studies show that PVDF chains can adopt a variety of orientations, with some aligning perpendicular to the graphene surface. scispace.com The chains can form a well-preserved conformation where fluorine atoms from one chain face hydrogen atoms of a neighboring chain, creating a strong network of self-interactions. scispace.com All-atom MD simulations of water droplets on PVDF surfaces have also been performed to investigate how the microscopic structure (crystalline vs. amorphous) affects wettability, finding that amorphous surfaces are less hydrophobic. acs.org

MD simulations and related computational techniques are valuable for predicting and understanding the dielectric properties of PVDF. The temperature-dependent dielectric constant of amorphous PVDF has been predicted using MD simulations. electrochemsci.org These simulations involve applying a constant electric field to the model at various temperatures and observing the resulting dipole rotation and polarization. electrochemsci.org The glass transition temperature (Tg) is identified as a critical point where the rate of increase of the dielectric constant with temperature changes significantly. electrochemsci.org

Molecular simulations have also been used to investigate the thermodynamic properties and compatibility of PVDF blended with other materials, such as silicone oil, to modify its dielectric and ferroelectric properties. aip.org These simulations, using models like the extended Flory–Huggins theory, can predict the miscibility and phase behavior of such blends, which is crucial for designing materials with improved energy storage capabilities. aip.org Studies on PVDF-based polymer gel electrolytes have used MD to understand ion transport mechanisms, calculating properties like ionic conductivity, which is directly related to dielectric loss. digitellinc.com

Table 3: Simulated and Experimental Dielectric Properties of PVDF and its Composites
MaterialPropertyValueFrequencySource
PVDFDielectric Constant (εr)~10- acs.org
PVDFLoss Tangent (tanδ)0.02 - 0.05- acs.org
PVDF/Silicone Oil (7.4 wt%)Dielectric Loss (tanδ)0.048100 - 10,000 Hz aip.org
PVDF/Silicone Oil (17.0 wt%)Dielectric Loss (tanδ)0.041100 - 10,000 Hz aip.org
PVDF/TO@AO (1 wt%)Dielectric Constant (εr)~12.71000 Hz mdpi.com
PVDF/TO@AO (1 wt%)Dielectric Loss (tanδ)~0.0171000 Hz mdpi.com
PVDF/BaTiO₃-SiO₂ (C-BT-S6)Dielectric Constant (ε')181 kHz nih.gov

Finite Element Method (FEM) for Macroscopic System Modeling

The Finite Element Method (FEM) is a powerful numerical technique used to find approximate solutions for boundary value problems governed by partial differential equations. wikipedia.orgiaea.org It involves discretizing a large system into smaller, simpler parts called finite elements. wikipedia.orgiaea.org This method is widely applied in engineering and mathematical modeling to analyze a variety of physical phenomena, including structural analysis, heat transfer, and fluid flow. wikipedia.orgmdpi.com In the context of poly(vinylidene fluoride) (PVDF), FEM is employed to model the macroscopic behavior of systems, particularly for understanding the response of PVDF-based sensors and actuators. cambridge.orgresearchgate.net

FEM simulations are crucial for predicting the performance of PVDF structures under different conditions. For instance, in the analysis of PVDF sensors, the material's orthotropic nature, resulting from the alignment of molecular chains during the poling process, must be considered. mdpi.com This anisotropy leads to direction-dependent mechanical properties, which can be effectively modeled using FEM. mdpi.com Researchers have utilized FEM to simulate the behavior of PVDF films adhered to structures, such as cantilever beams, to validate experimental modal analysis (EMA) results. cambridge.orgresearchgate.net In these simulations, the beam structure is typically modeled with 3D solid elements, while the PVDF film is modeled with 3D coupled field piezoelectric elements. cambridge.orgresearchgate.net Such studies have shown good agreement between FEM analysis and experimental results, verifying the simulation of PVDF films for vibration analysis. cambridge.orgresearchgate.net

Modeling Electrical Outputs of PVDF Microarrays

The Finite Element Method is instrumental in modeling the electrical outputs of PVDF microarrays, which are promising for applications in energy harvesting. researchgate.netum.edu.myresearchgate.net By using software like COMSOL Multiphysics®, researchers can simulate the response of these microarrays to mechanical loading and temperature changes. researchgate.netum.edu.myresearchgate.net These simulations involve defining the geometry, materials, and boundary conditions of the PVDF microarrays. researchgate.netum.edu.my

Studies have modeled two-dimensional PVDF microarrays and performed parametric sweeps of variables like wind speed and temperature to predict the electrical outputs. researchgate.netum.edu.my The simulation results for electrical outputs have demonstrated good agreement with theoretical calculations, validating both approaches. researchgate.netum.edu.my For instance, simulations have predicted maximum voltage outputs on the order of 10⁻³ V for wind speeds ranging from 6.5 to 11 m/s and temperatures from 319.3 to 336.3 K. researchgate.netum.edu.my

Furthermore, FEM simulations have been used to investigate the effect of the geometry of PVDF structures on their electrical output. It has been shown that modifying the surface of PVDF films with micro-structures, such as cylinders, can significantly enhance the voltage and current output compared to a pristine flat structure. nih.gov For example, a cylinder-modified P(VDF-TrFE) structure was shown to produce a voltage of 3.25 V, a notable increase from the 0.99 V of a flat structure under the same vertical load. nih.gov These simulations provide a framework for designing and optimizing PVDF-based energy harvesters by establishing relationships between operational conditions, microarray properties, and electrical outputs. researchgate.netum.edu.my

Force Field Development and Validation for Poly(this compound) Systems

The development of accurate force fields is essential for performing reliable molecular dynamics (MD) simulations of poly(this compound) (PVDF) systems. psu.eduresearchgate.netresearchgate.netutah.edu Force fields are sets of parameters and equations that describe the potential energy of a system of particles and are crucial for simulating the behavior of molecules and materials at an atomic level. rsc.org

Several force fields have been specifically developed for PVDF. One approach involves using quantum chemistry calculations on PVDF oligomers to derive the parameters for a classical potential function. researchgate.netutah.eduacs.org For example, a force field was developed based on quantum chemistry analysis of the geometries and conformational energies of molecules like 1,1,1,3,3-pentafluorobutane and 2,2,4,4-tetrafluoropentane. utah.eduacs.org This force field was validated by its ability to accurately reproduce molecular geometries, conformational energies, and intermolecular interactions. utah.eduacs.org MD simulations of PVDF melts using this force field have shown good agreement with experimental data for properties like density and chain dimensions. utah.edu

Another approach is the development of reactive force fields (ReaxFF), which are capable of modeling chemical reactions. A C/H/O/Al/F ReaxFF force field has been developed and validated against quantum mechanical calculations and experimental data. acs.org This force field has been shown to be transferable between low-temperature regimes, where nonreactive conformational changes dominate, and high-temperature regimes, where chemical conversion is prevalent. acs.org

Validation of these force fields is a critical step and is typically achieved by comparing simulation results with experimental measurements or higher-level theoretical calculations, such as Density Functional Theory (DFT). psu.edu Key properties used for validation include crystalline phase stability, equations of state, Young's modulus, and polarizability. psu.edu For instance, the C/H/F ReaxFF force field demonstrated excellent agreement with DFT calculations and experimental measurements for these properties. psu.edu

Theoretical Analysis of Electrical and Mechanical Properties

The electrical and mechanical properties of poly(this compound) (PVDF) are intrinsically linked, and theoretical analysis is crucial for understanding this relationship. mdpi.com Poled PVDF exhibits orthotropic behavior due to the alignment of molecular chains, resulting in direction-dependent mechanical properties. mdpi.com This anisotropy significantly influences its piezoelectric response. mdpi.com

Computational molecular modeling has been employed to investigate the nature of the piezoelectric effect in PVDF. ua.ptresearchgate.net First-principle calculations, including quantum-chemical methods like Density Functional Theory (DFT), have been used to model PVDF molecular chains and unit cells of the crystalline β-phase. ua.ptresearchgate.net These studies have revealed that the negative piezoelectric effect in PVDF is of a quantum nature, arising from the redistribution of electron molecular orbitals under an applied electrical field, which leads to the shifting of atomic nuclei and a reorganization of total charges. ua.ptresearchgate.net

Theoretical models have also been developed to analyze the pyroelectric coefficient of PVDF composites. polyu.edu.hk For example, in composites of lead titanate (PT) powder in a this compound-trifluoroethylene (PVDF-TrFE) copolymer matrix, the pyroelectric coefficient can be analyzed in terms of the pyroelectric and dielectric properties of the constituent materials. polyu.edu.hk

The mechanical properties of PVDF and its composites have also been the subject of theoretical and experimental investigation. Studies on PZT/PVDF composites have shown that increasing the PZT ceramic content leads to an increase in hardness, Young's modulus, and fracture toughness. worldscientific.com Similarly, the inclusion of nanocarbonaceous fillers like carbon nanotubes (CNT) and graphene in a PVDF matrix affects the mechanical properties, with the specific effects depending on the type of PVDF copolymer and the filler. nih.gov

Piezoelectric and Pyroelectric Voltage Output Calculations

Theoretical calculations are essential for estimating the piezoelectric and pyroelectric voltage outputs of PVDF-based devices. researchgate.netum.edu.myresearchgate.net These calculations are often performed alongside simulation studies, such as the Finite Element Method (FEM), to provide a comprehensive understanding of the material's performance. researchgate.netum.edu.myresearchgate.net

The piezoelectric voltage output can be calculated using established mathematical formulas that relate the generated charge to the applied mechanical stress or strain. mdpi.comsemanticscholar.org The piezoelectric coefficient, d₃₃, which describes the charge generated per unit of applied force in the same direction, is a key parameter in these calculations. mdpi.com Similarly, the piezoelectric voltage constant, g₃₁, represents the electric field generated per unit of applied mechanical stress and is crucial for sensor applications. semanticscholar.org

For pyroelectric voltage output, the calculations are based on the pyroelectric effect, where a change in temperature induces a change in the material's spontaneous polarization, leading to the generation of an electrical signal. nih.govrsc.org The pyroelectric coefficient, p, quantifies this effect. tandfonline.com

In studies of PVDF microarrays for energy harvesting, theoretical calculations of piezoelectric and pyroelectric voltage outputs have been shown to be in good agreement with simulation results. researchgate.netum.edu.my For example, in one study, the maximum voltage outputs were calculated to be on the order of 10⁻³ V for specific ranges of wind speed and temperature. researchgate.netum.edu.my These calculations, combined with experimental data, provide a robust framework for designing and optimizing PVDF-based energy harvesting and sensing devices. researchgate.netum.edu.myresearchgate.netresearchgate.net

ParameterValueConditionsSource
Piezoelectric Coefficient (d₃₃)-16.6 to -19.2 pC/NDielectric permittivity ε = 5 ua.ptresearchgate.net
Piezoelectric Coefficient (d₃₃)-33.5 to -38.5 pC/NDielectric permittivity ε = 10 ua.ptresearchgate.net
Piezoelectric Coefficient (d₃₁)+15.5 pC/NDielectric permittivity ε ≈ 5 ua.ptresearchgate.net
Piezoelectric Voltage Constant (g₃₁)66 ± 5 mV·m/N--- semanticscholar.org
Maximum Voltage Output~10⁻³ VWind: 6.5-11 m/s, Temp: 319.3-336.3 K researchgate.netum.edu.my
Cylinder-Modified P(VDF-TrFE) Voltage3.25 VVertical Load nih.gov
Pristine P(VDF-TrFE) Voltage0.99 VVertical Load nih.gov

Environmental and Toxicological Impact of Vinylidene Fluoride

Environmental Fate and Transport of Vinylidene Fluoride (B91410) (Monomer)

Vinylidene fluoride (VDF), a colorless and flammable gas, is primarily used in the production of fluoropolymers. ecetoc.orgarkema.com Due to its physical and chemical properties, its environmental distribution is largely dictated by its high volatility and limited water solubility. ecetoc.orgsolvay.com Any release of the VDF monomer into the environment is expected to partition predominantly to the atmosphere. ecetoc.orgecetoc.org

Once in the atmosphere, this compound is subject to degradation, primarily initiated by reactions with hydroxyl (OH) radicals in the troposphere. ecetoc.org The estimated mean half-life of VDF in the atmosphere is approximately 3.3 days. ecetoc.org This degradation process is not instantaneous, allowing for some atmospheric transport, but it is sufficiently rapid to prevent long-term persistence. arkema.comsolvay.com

The primary degradation products of VDF in the atmosphere are formaldehyde (B43269) (HCHO) and carbonyl fluoride (COF2). ecetoc.orgecetoc.org

Formaldehyde is a naturally occurring compound in the atmosphere and is subsequently broken down into carbon dioxide (CO2) and water. ecetoc.orgecetoc.org

Carbonyl fluoride , upon absorption into cloud droplets, undergoes hydrolysis to form carbon dioxide and hydrogen fluoride. ecetoc.orgecetoc.org

This compound does not contribute to the depletion of the stratospheric ozone layer. ecetoc.orgecetoc.org Its contribution to global warming is considered negligible. solvay.comecetoc.org

Table 1: Atmospheric Fate of this compound Monomer

ParameterValue / DescriptionSource(s)
Primary Degradation Pathway Reaction with hydroxyl (OH) radicals in the troposphere ecetoc.org
Atmospheric Half-Life ~3.3 days ecetoc.org
Primary Degradation Products Formaldehyde (HCHO), Carbonyl Fluoride (COF2) ecetoc.orgecetoc.org
Secondary Degradation Products Carbon Dioxide (CO2), Water (H2O), Hydrogen Fluoride (HF) ecetoc.orgecetoc.org
Ozone Depletion Potential None ecetoc.orgecetoc.org
Global Warming Potential Negligible solvay.comecetoc.org

This compound is characterized by its limited or sparing solubility in water. ecetoc.orgnih.gov One source indicates a water solubility of 254 mg/L at 28°C. arkema.com Due to this property and its high volatility, any VDF released into aquatic or soil environments will rapidly partition to the atmosphere. ecetoc.orgarkema.com Volatilization from water surfaces is expected to be a significant fate process, with estimated half-lives of 2.3 hours for a model river and 3.2 days for a model lake. nih.gov

There is no experimental data available on the biodegradation of this compound in water, soil, or sediment. ecetoc.org Modeling studies, such as the BioWin model, suggest that biodegradation rates are slow, likely on the order of several months. ecetoc.org However, physical processes like volatilization from water and soil are expected to occur much more rapidly than any potential biodegradation. ecetoc.org Therefore, biodegradation is not considered a relevant environmental fate process for VDF. ecetoc.orgecetoc.org

The potential for this compound to bioaccumulate in organisms and biomagnify through the food chain is considered low. ecetoc.orgsolvay.com This assessment is based on its physicochemical properties, particularly its octanol-water partition coefficient (log Kow).

The calculated log Kow for VDF is 1.24. ecetoc.orgarkema.com This low value indicates a limited tendency to partition from water into the fatty tissues of organisms. arkema.com Furthermore, an estimated bioconcentration factor (BCF) of 3 suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov The combination of its low bioaccumulation potential, limited water solubility, and rapid partitioning to the atmosphere makes significant contact with and uptake by aquatic or terrestrial organisms unlikely. ecetoc.org Consequently, bioaccumulation and biomagnification are not expected to be concerns for this compound. ecetoc.orgecetoc.org

Table 2: Bioaccumulation Potential of this compound Monomer

ParameterValueImplicationSource(s)
Log Kow (Octanol-Water Partition Coefficient) 1.24Low lipophilicity, low potential to accumulate in fatty tissues ecetoc.orgarkema.com
Estimated Bioconcentration Factor (BCF) 3Low potential for bioconcentration in aquatic organisms nih.gov
Overall Potential LowBioaccumulation and biomagnification are not expected to be significant. ecetoc.orgsolvay.comecetoc.org

Life Cycle Assessment (LCA) of Poly(this compound) Production and Utilization

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. diva-portal.orgresearchgate.net

The production of poly(this compound) (PVDF) is an energy-intensive process with a notable environmental footprint. A cradle-to-gate life cycle assessment, which models the PVDF production process based on commercial synthesis approaches, has provided specific metrics for its environmental impact. The analysis revealed a Global Warming Potential (GWP) of 55.8 kg of CO₂ equivalent per kg of PVDF produced. researchgate.netacs.org The uncertainty analysis for this GWP value places the lower and upper bounds at 52.8 and 59.1 kg CO₂ equivalent, respectively. acs.org

Table 1: Cradle-to-Gate Environmental Impact of PVDF Production An interactive table detailing the Global Warming Potential and Cumulative Energy Demand for the production of 1 kg of Poly(this compound).

Impact Category Value per kg of PVDF Lower Bound Upper Bound Key Contributor Source
Global Warming Potential (GWP) 55.8 kg CO₂ equiv. 52.8 kg CO₂ equiv. 59.1 kg CO₂ equiv. VDF Monomer Production acs.org

A significant challenge in accurately assessing the life cycle impact of PVDF has been the lack of specific and reliable data, leading to the use of surrogate materials in past LCA studies. acs.orgfigshare.com This practice has introduced considerable uncertainty and variability into the results. acs.org

Previous LCA studies often used other polymers as stand-ins for PVDF, which is problematic because the synthesis pathways can be vastly different. acs.orgfigshare.com This use of surrogates has led to a wide variance in reported GWP values, with a noted difference of up to 60.7 kg of CO₂ equivalent between the highest and lowest estimates in the literature. acs.org Such discrepancies highlight the unreliability of using surrogate data for PVDF. acs.org

The development of a detailed Life Cycle Inventory (LCI) specifically for PVDF, based on its actual commercial production route, has been a crucial step in reducing this uncertainty and providing a more accurate and reliable assessment of its environmental impacts. researchgate.netacs.org The lack of reliable inventory data and the difficulty in building accurate impact relationships are common problems in assessing new and emerging materials, a category that includes PVDF due to its increasing use in advanced technologies. usf.edu

Degradation of Poly(this compound) in Specific Environments

The stability of PVDF is highly dependent on the chemical and physical conditions of its environment.

While PVDF is known for its general chemical resistance, it is susceptible to degradation in strong alkaline environments. rsc.org Exposure to high pH solutions (pH > 11 or 12) can initiate a dehydrofluorination reaction. rsc.orgnih.gov This chemical process involves the elimination of hydrogen fluoride (HF) from the polymer backbone, which leads to the formation of carbon-carbon double bonds and potential cross-linking between polymer chains. rsc.orgnih.gov

This degradation manifests visually as a discoloration of the material, which may turn yellow, brown, or even black. rsc.orgnih.gov The process deteriorates the polymer's structure, creating a more open and porous texture, which in turn leads to a decline in its mechanical properties. rsc.orgresearchgate.net The rate and extent of this degradation are influenced by several factors, including the concentration of the alkaline solution, temperature, and duration of exposure. scribd.com The combination of high mechanical strain and a high pH environment can significantly accelerate the degradation process, leading to phenomena like environmental stress cracking. researchgate.net

The stability of PVDF under ultraviolet (UV) radiation is a complex topic with some varied findings in scientific literature. Generally, fluoropolymers like PVDF are considered to have excellent resistance to UV degradation due to the inherent strength of the carbon-fluorine bond. researchgate.net Several studies support this, concluding that PVDF shows high stability towards photodegradation with no significant changes detected at a molecular level even after prolonged exposure (e.g., ten weeks to a xenon lamp). researchgate.netresearchgate.net This stability makes it suitable for outdoor applications without a significant loss in performance. researchgate.netresearchgate.net

However, other research indicates that PVDF is not entirely immune to UV effects. The dehydrofluorination phenomenon can be observed on PVDF membranes exposed to UV light. mdpi.com One study that exposed PVDF-based membranes to UV-A light for up to 60 hours reported the appearance of cracks and fractures on the membrane surface. mdpi.com This physical damage was accompanied by a decrease in mechanical strength and thermal stability. mdpi.com The degradation can be exacerbated in an aqueous environment where UV irradiation can generate hydroxyl (OH°) radicals that attack the polymer bonds, leading to embrittlement. mdpi.com The presence of other substances, such as TiO₂ nanoparticles, can influence the photodegradation mechanism. mdpi.com Therefore, while PVDF has good intrinsic UV stability, the specific conditions of exposure and the presence of other chemical agents can significantly impact its long-term performance.

Toxicology of this compound (Monomer) in Laboratory Animals

The toxicological profile of the this compound (VDF) monomer has been evaluated in various studies using laboratory animals, primarily rats and mice. The main route of exposure in these studies is inhalation, reflecting the gaseous nature of the compound at room temperature. arkema.com

Repeated dose inhalation studies have identified some target organs at high exposure concentrations. In rats, long-term exposure has resulted in effects such as reversible degeneration of the vomeronasal organ in the nasal cavity and mineralization of the kidneys. ecetoc.orgoecd.org In mice, observed effects included changes in blood chemistry (increased mean corpuscular hemoglobin) and mild renal regenerative changes. ecetoc.org

Lifetime inhalation studies (2 years for rats, 18 months for mice) at concentrations up to 10,000 ppm did not show any significant treatment-related carcinogenic effects. arkema.comecetoc.orgpsu.edu An early oral study in rats did report an increase in liposarcomas, but this study had significant deviations from modern testing protocols and was not considered sufficient for a proper evaluation. psu.edunih.gov VDF is generally not considered to be genotoxic in vivo, and studies have shown no adverse effects on fertility or reproduction in rats. ecetoc.orgoecd.orgpsu.edu There was no indication of embryotoxic, fetotoxic, or teratogenic effects at high concentrations. ecetoc.orgecetoc.org

Table 2: Summary of Toxicological Findings for this compound Monomer in Laboratory Animals An interactive table summarizing key findings from toxicological studies on VDF monomer in rats and mice.

Study Type Species Key Findings NOAEL/LOEC Source
Acute Inhalation Rat, Mouse Low acute toxicity; LC₅₀ > 128,000 ppm. N/A ecetoc.org
Repeated Dose Inhalation (13-week) Rat Reversible degeneration of the vomeronasal organ. NOAEL: 1,000 ppm ecetoc.org
Repeated Dose Inhalation (13-week) Rat Impaired spermatogenesis, kidney mineralization, vomeronasal degeneration at high doses. NOAEL: < 1,000 ppm ecetoc.org
Repeated Dose Inhalation (13-week) Mouse Increased mean corpuscular hemoglobin. NOAEL: 7,000 ppm ecetoc.org
Repeated Dose Inhalation (13-week) Mouse Mild renal regenerative changes. NOAEL: < 500 ppm ecetoc.org
Chronic Toxicity/ Carcinogenicity (Inhalation) Rat (2 years), Mouse (18 months) No significant treatment-related adverse non-carcinogenic or carcinogenic effects. Highest dose tested: 10,000 ppm ecetoc.orgpsu.edu
Genetic Toxicology In vivo Negative in mouse micronucleus and Drosophila SLRL tests. Not considered a genotoxic hazard. N/A oecd.orgpsu.edu

NOAEL: No-Observed-Adverse-Effect Level; LOEC: Lowest-Observed-Effect Concentration; NOEL: No-Observed-Effect Level

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Poly(this compound)
Chlorine
Carbon Dioxide
Hydrogen Fluoride
Sodium Hydroxide
Potassium Hydroxide
Sodium Hypochlorite
Titanium Dioxide
Fluoroacetic acid
Aroclor 1254
Ethylene (B1197577)
Polyethylene
Polypropylene
Polystyrene
Polysulfones
Cellulose (B213188) acetate
N-Methyl-2-pyrrolidone
N,N-dimethylacetamide
Dimethylformamide
Ethylene carbonate
Methylene (B1212753) blue
Bovine Serum Albumin (BSA)
Silver/graphene oxide
1,1,2,3,3,3-hexafluoro-1-propene
1,1-difluoroethene
Tetrafluoroethylene
2,3,3,4,4,5,5-heptafluoro-1-pentene

Acute Toxicity Studies (Inhalation)

This compound exhibits low acute toxicity in animal studies. ecetoc.orgecetoc.org Inhalation studies with rats and mice have established high lethal concentration values. ecetoc.org For instance, the 1-hour lethal concentration for 0% of the rat test population (LC00) was 200,000 ppm. oecd.org Other studies have reported LC50 values (the concentration lethal to 50% of the test population) for rats and mice ranging from 128,000 ppm to over 800,000 ppm following short-term exposures. ecetoc.org

At very high concentrations, such as 80% in the air, only slight central nervous system effects were observed. oecd.org High levels of exposure can lead to symptoms like headache, dizziness, and nausea. nj.gov Breathing VDF may also irritate the nose, throat, and lungs. nj.gov Notably, studies in dogs and cats showed no signs of cardiac sensitization even at high concentrations of 250,000 to 500,000 ppm. ecetoc.org

Acute Inhalation Toxicity of this compound

TestSpeciesConcentrationObservationSource
LC00 (1-hour)Rat200,000 ppmNon-lethal concentration oecd.org
LC50Rat, Mouse128,000 ppm to >800,000 ppmLethal concentration for 50% of subjects ecetoc.org
Cardiac SensitizationDog, Cat250,000 - 500,000 ppmNo signs of cardiac sensitization ecetoc.org

Sub-chronic and Chronic Toxicity Studies

Repeated exposure studies have been conducted to evaluate the long-term effects of VDF inhalation. In 13-week studies involving rats and mice, a Lowest Observed Effect Concentration (LOEC) of 500 ppm was identified, based on changes in body and organ weight and clinical chemistry, without accompanying histopathological alterations. oecd.org A No Observed Effect Concentration (NOEC) of 250 ppm was established in rats. oecd.org

Specific findings from a 13-week study in mice showed an increased mean corpuscular hemoglobin concentration at 40,000 ppm, with a No Observed Adverse Effect Level (NOAEL) of 7,000 ppm. ecetoc.org A similar 13-week study in rats noted transient changes in hematology and organ weights, degeneration of the vomeronasal organ at all concentrations, and kidney mineralization at 40,000 ppm. ecetoc.org This study also reported signs of impaired spermatogenesis at 7,000 and 40,000 ppm, establishing a NOAEL of less than 1,000 ppm. ecetoc.org

Summary of Sub-chronic and Chronic Inhalation Studies

DurationSpeciesKey FindingsNOAEL / NOECSource
13 WeeksRat, MouseChanges in body/organ weight and clinical chemistry.NOEC: 250 ppm (Rat) oecd.org
13 WeeksMouseIncreased mean corpuscular hemoglobin at 40,000 ppm.NOAEL: 7,000 ppm ecetoc.org
13 WeeksRatVomeronasal degeneration; kidney mineralization (40,000 ppm); impaired spermatogenesis (≥7,000 ppm).NOAEL: <1,000 ppm ecetoc.org
18-24 MonthsRat, MouseNo significant adverse non-carcinogenic or carcinogenic effects up to 10,000 ppm.N/A ecetoc.orgecetoc.orgoecd.org

Genotoxicity Assessments (In vitro and In vivo)

Some activity was noted in bacterial assays; specifically, a marginally positive result was seen in the Salmonella typhimurium strain TA1535 at high concentrations (10% VDF and above) and only in the presence of a metabolic activation system. ecetoc.orgpsu.edu However, in vivo tests have been consistently negative. oecd.orgpsu.edu VDF did not induce mutations in a Drosophila Sex-Linked Recessive Lethal (SLRL) test, nor did it cause an increase in micronuclei in a mouse bone marrow micronucleus test. oecd.orgpsu.edu

Summary of Genotoxicity Assessments for this compound

Test TypeTest SystemResultSource
Gene Mutation (In vitro)S. typhimurium (Ames test)Marginally positive in TA1535 with S9 activation ecetoc.orgpsu.edu
Gene Mutation (In vitro)Chinese Hamster Ovary (CHO) cellsNegative oecd.orgpsu.edu
Chromosomal Aberration (In vitro)Chinese Hamster Ovary (CHO) cellsNegative oecd.orgpsu.edu
Gene Mutation (In vivo)Drosophila SLRL testNegative oecd.orgpsu.edu
Chromosomal Aberration (In vivo)Mouse micronucleus testNegative oecd.orgpsu.edu

Reproductive and Developmental Toxicity Studies

Studies on the potential reproductive and developmental toxicity of this compound have found no significant effects on fertility or fetal development. ecetoc.orgarkema.com A teratology study in rats exposed to high concentrations of VDF did not indicate any embryotoxic, fetotoxic, or teratogenic effects. ecetoc.orgecetoc.org Specifically, developmental toxicity studies where pregnant rats were exposed to up to 10,000 ppm during gestation days 6-15 showed no adverse effects on the fetus. oecd.orgpsu.edu

While an early 13-week inhalation study in rats reported histological signs of impaired spermatogenesis, this finding was not reproduced in two subsequent, more comprehensive lifetime inhalation studies. ecetoc.orgecetoc.org Based on these later studies, it is concluded that VDF does not adversely affect fertility or reproduction in rats. ecetoc.org The No Observed Effect Level (NOEL) for reproductive effects in rat studies is considered to be greater than 7,000 ppm. oecd.orgpsu.edu

Emerging Research Areas and Future Directions in Vinylidene Fluoride Science

Innovations in Synthesis and Processing for Tailored Architectures (e.g., Nanofibers, Thin Films)

Recent advancements in the synthesis and processing of PVDF have enabled the creation of materials with precisely controlled structures at the nanoscale, such as nanofibers and thin films. These tailored architectures unlock enhanced properties and functionalities, expanding the application scope of PVDF.

Electrospinning has emerged as a highly effective technique for producing PVDF nanofibers. mdpi.com This method subjects a polymer solution to a strong electric field, resulting in the formation of nanofibers with a high surface-to-volume ratio. mdpi.com A key advantage of electrospinning is its ability to induce the formation of the piezoelectric β-phase in PVDF during the nanofiber formation process, which is crucial for applications in sensors and energy harvesting. mdpi.comnih.gov Research has shown that the piezoelectric properties of PVDF can be significantly enhanced through electrospinning. mdpi.com Innovations in this area include the development of specialized collector setups and pre-treatment of the electrospun nanofibers to further improve their performance. mdpi.com For instance, the incorporation of nanoparticles like nickel (Ni) into PVDF nanofibers through electrospinning has been explored for applications in hydrogen production. scispace.com

These innovative synthesis and processing methods allow for the creation of PVDF materials with tailored architectures, leading to enhanced piezoelectric, mechanical, and thermal properties for a wide range of advanced applications. mdpi.commdpi.comresearchgate.net

Development of Advanced Poly(vinylidene fluoride) Composites and Blends

To further enhance the intrinsic properties of PVDF and tailor them for specific applications, researchers are actively developing advanced composites and blends. This involves incorporating various fillers or blending PVDF with other polymers to achieve synergistic effects.

Polymer composites are a key area of development, where fillers such as ceramic nanoparticles, carbon nanotubes (CNTs), and metal oxides are integrated into the PVDF matrix. mdpi.comacs.org The goal is to improve properties like ionic conductivity, mechanical strength, and thermal stability, which are crucial for applications such as lithium-ion battery separators. mdpi.com For example, the addition of graphene oxide (GO) sheets covalently grafted onto barium titanate (BT) nanoparticles or cobalt nanowires (Co-NWs) into PVDF has been shown to enhance the dielectric constant and magnetic permeability, leading to materials that can effectively attenuate electromagnetic radiation. acs.org Similarly, composites of PVDF with cellulose (B213188) nanofibers (CNF) have demonstrated enhanced cycling stability in Li-S batteries. mdpi.com

Blending PVDF with other polymers is another effective strategy to modify its properties. The PVDF/PMMA (polymethyl methacrylate) blend is one of the most studied systems, where the dynamic heterogeneity between the two polymers promotes the formation of the desirable β-phase, leading to an increased piezoelectric effect. acs.org Other polymer blends have also been explored to improve processability, nucleate specific crystalline phases, or tune optical and electrical properties. acs.org For instance, blending PVDF with polyacrylonitrile (B21495) (PAN) has been shown to improve the thermal and mechanical properties of battery separators. mdpi.com

The development of these advanced composites and blends is a critical research direction, enabling the creation of multifunctional materials with tailored properties for a diverse range of high-performance applications.

Sustainable Approaches in Vinylidene Fluoride (B91410) Polymer Chemistry

As environmental concerns become increasingly important, the focus on sustainability within PVDF polymer chemistry has intensified. Research in this area is centered on the use of eco-friendly solvents for polymerization and the development of effective recycling and waste processing methods for PVDF materials.

Eco-friendly Solvent Systems in Polymerization

The conventional synthesis of PVDF often involves the use of toxic polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMAc). diva-portal.org A significant area of emerging research is the replacement of these hazardous solvents with greener alternatives. acs.orgdiva-portal.org

Several eco-friendly solvents have been investigated for the production of PVDF membranes, including cyclic carbonate solvents like ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC), and butylene carbonate (BC). diva-portal.org These solvents are bio-based, biodegradable, and less toxic. diva-portal.org Studies have shown that using a green solvent like ethylene carbonate can reduce the environmental impact of membrane production by up to 35%. diva-portal.org

Other promising green solvents include gamma-valerolactone (B192634) (GVL), a bio-derived and non-toxic solvent, and Rhodiasolv® PolarClean. strath.ac.ukmdpi.comjyu.fi Research has demonstrated the feasibility of fabricating PVDF membranes with tailored characteristics using GVL, which can perform similarly to membranes produced with traditional solvents. strath.ac.uk The use of Rhodiasolv® PolarClean has been successfully employed for the preparation of poly(this compound-hexafluoropropylene) (PVDF-HFP) membranes, offering a more sustainable approach. mdpi.comjyu.fi The development of these green solvent systems is a crucial step towards making the entire lifecycle of PVDF more environmentally friendly.

Recycling and Waste Processing of Poly(this compound)

The robust chemical nature of PVDF presents challenges for recycling. jiuanchemical.com However, increasing demand and environmental considerations have spurred research into sustainable end-of-life options for PVDF products. acs.org

Mechanical recycling, which involves remelting and reprocessing the polymer, is one viable option. acs.org PVDF can be processed and reused multiple times without significant degradation of its mechanical or physical properties. iapd.org It is common to use up to 20% reprocessed material in the manufacturing of new products. iapd.org

Chemical recycling methods are also being explored. One approach involves dissolving the PVDF from waste materials, such as old membranes, in an organic solvent. google.com The dissolved PVDF can then be recovered and used to cast new membranes. google.com Another innovative technique is a low-temperature, solvent-based method that has shown an 80% recovery rate of PVDF from end-of-life battery materials. columbia.edu This process allows for the efficient recovery and reuse of PVDF in battery production. columbia.edu

Furthermore, some companies are implementing take-back programs for clean PVDF scrap materials, promoting a circular economy for the polymer. iapd.org These advancements in recycling and waste processing are critical for minimizing the environmental footprint of PVDF.

Novel Spectroscopic and Imaging Techniques for Real-time Monitoring of Phase Transitions

A key determinant of PVDF's unique properties is its crystalline phase, with the β-phase being particularly important for its piezoelectric behavior. Understanding and controlling the transition between different crystalline phases is therefore crucial. Emerging research focuses on the development and application of novel spectroscopic and imaging techniques for the real-time monitoring of these phase transitions.

Raman spectroscopy has proven to be a powerful, non-contact tool for in-situ characterization of the phase transformation in PVDF. osti.gov By monitoring the Raman spectra during processes like mechanical stretching, researchers can track the conversion from the α-phase to the β-phase in real time. osti.gov This allows for a more thorough understanding of the conditions necessary to induce the desired phase. osti.gov Combining Raman spectroscopy with digital image correlation (DIC) enables the correlation of localized strain with the phase change, providing a detailed picture of the transformation process. osti.gov

Other techniques are also being employed in combination to provide a multi-scale understanding of these transitions. The simultaneous use of X-ray scattering techniques (Small and Wide-Angle X-ray Scattering - SAXS/WAXS) with Raman spectroscopy and Differential Scanning Calorimetry (DSC) allows for the correlation of structural changes from the molecular chain level to the larger crystalline and mesoscale organization. researchgate.netosti.gov This multi-technique approach is essential for understanding subtle or multi-step phase transformations. researchgate.netosti.gov

Advanced data analysis methods, such as multivariate analysis and principal component analysis (PCA), are being used to interpret the large datasets generated by these real-time monitoring techniques. osti.govlut.fi These advanced analytical methods will be instrumental in developing more precise control over the processing of PVDF to achieve desired crystalline structures and properties.

Integration of Computational and Experimental Approaches for Material Design

The integration of computational modeling with experimental work is revolutionizing the field of materials science, and PVDF research is no exception. This synergistic approach accelerates the discovery and optimization of new PVDF-based materials with tailored properties. mdpi.comnih.gov

Computational material science (CMS) utilizes computer simulations and theoretical models to understand the fundamental relationships between a material's structure and its properties at the atomic and molecular levels. mdpi.com Techniques like Density Functional Theory (DFT), molecular dynamics (MD) simulations, and finite element analysis (FEA) are powerful tools for predicting material behavior and guiding experimental efforts. mdpi.com This computational-first approach can significantly reduce the time and cost associated with traditional trial-and-error experimentation. mdpi.com

In the context of PVDF, computational models are used to simulate and predict various properties. For example, COMSOL Multiphysics software has been used to model the piezoelectric coefficients of PVDF thin films with varying levels of porosity, with the simulated results showing good agreement with experimental data. umn.edu This allows for the virtual screening of different material structures to identify promising candidates for specific applications.

The concept of Integrated Computational Materials Design (ICMD®) further formalizes this integration. questek.com ICMD® combines fundamental physics-based modeling with informatics tools to analyze materials databases and predict the performance of materials based on their processing, structure, and properties. questek.com The integration of artificial intelligence and machine learning with these computational approaches holds immense potential for accelerating the design of superior PVDF-based materials. mdpi.comnih.gov By bridging the gap between theory and experiment, this integrated approach is paving the way for the rational design of the next generation of advanced PVDF materials. mdpi.com

Q & A

Q. Table 1: Key Characterization Techniques for PVDF Nanocomposites

TechniquePurposeCritical ParametersReference
XRDCrystalline phase identification2θ = 18.3° (α-phase), 20.6° (β-phase)
FTIRMolecular conformation analysisBands at 763 cm⁻¹ (α-phase), 840 cm⁻¹ (β-phase)
TGAThermal stability assessmentDecomposition onset temperature (~450°C)

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound exposure?

Answer:
Contradictions in toxicity studies often arise from differences in experimental design:

  • Pretreatment variables : Studies showing acute hepatotoxicity in rats used PCB or phenobarbital pretreatments, which induce cytochrome P450 enzymes, altering VDF metabolism .
  • Dosage and exposure routes : Compare inhalation vs. oral administration; Maltoni et al. (1979) reported carcinogenicity via inhalation, while others found no effects at lower doses .
  • Data reliability grading : Use frameworks like ECETOC’s "code of reliability" to prioritize studies with robust methodologies (e.g., controlled exposure durations, validated biomarkers) .

Methodological Recommendations:

  • Conduct dose-response studies with standardized protocols.
  • Include metabolomic profiling to identify biomarkers (e.g., fluoride ion concentrations in urine ).

Basic: What are the critical factors in designing copolymerization experiments with this compound?

Answer:
Successful copolymerization requires:

  • Monomer selection : Hexafluoropropylene (HFP) enhances elasticity, while chlorotrifluoroethylene (CTFE) improves thermal stability .
  • Initiator systems : Use peroxides (e.g., tert-butyl peroxypivalate) for radical polymerization under controlled temperatures (40–80°C) .
  • Solvent choice : Supercritical CO₂ enables solvent-free synthesis of β-phase PVDF .

Key Validation Steps:

  • Gel permeation chromatography (GPC) : Determine molecular weight distribution.
  • Differential scanning calorimetry (DSC) : Analyze melting points (e.g., ~170°C for PVDF homopolymers) .

Advanced: How does the incorporation of poly(methyl methacrylate) (PMMA) influence the crystallization kinetics of PVDF blends?

Answer:
PMMA disrupts PVDF crystallization by:

  • Reducing crystallinity : FTIR and XRD show suppressed β-phase formation at high PMMA ratios (>30 wt%) due to steric hindrance .
  • Altering nucleation : Polar interactions between PVDF’s CF₂ groups and PMMA’s ester groups slow spherulite growth, observed via polarized optical microscopy .

Experimental Design Tips:

  • Variable blending ratios : Test 10–50% PMMA to map phase behavior.
  • In-situ crystallization monitoring : Use time-resolved synchrotron XRD .

Basic: What analytical methods are essential for assessing this compound’s environmental impact?

Answer:

  • Gas chromatography-mass spectrometry (GC-MS) : Detect VDF degradation byproducts (e.g., hydrofluoric acid) in air/water samples .
  • Ecotoxicology assays : Use Daphnia magna or algal bioassays to evaluate acute toxicity (EC₅₀ values) .

Q. Table 2: Key Parameters for Environmental Monitoring

ParameterMethodDetection LimitReference
VDF in airGC-MS with cryogenic trapping0.1 ppb
Fluoride ionsIon-selective electrode0.05 mg/L

Advanced: How can researchers optimize electroactive β-phase content in PVDF for sensor applications?

Answer:
β-phase enhancement strategies include:

  • Mechanical stretching : Uniaxial stretching (4–5x strain) aligns polymer chains, increasing β-phase content to ~80% .
  • Nanofiller addition : TiO₂ nanoparticles induce electrostatic interactions, promoting all-trans conformations (confirmed via FTIR) .
  • High-voltage poling : Apply electric fields (>50 MV/m) to align dipoles .

Validation Metrics:

  • Piezoelectric coefficient (d₃₃) : Measure using a Berlincourt meter (target: ~20–30 pC/N) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods with >100 ft/min face velocity to prevent inhalation exposure .
  • Personal protective equipment (PPE) : Wear nitrile gloves and gas-tight goggles; avoid PVC lab coats (VDF permeates PVC) .
  • Emergency procedures : Neutralize spills with calcium carbonate to immobilize fluoride ions .

Advanced: What molecular dynamics (MD) simulation approaches are effective for studying VDF copolymer interfaces?

Answer:

  • Force fields : Use OPLS-AA or COMPASS III for accurate fluorine interactions .
  • Simulation parameters :
    • Temperature: 300–500 K to mimic processing conditions.
    • Time steps: 1 fs for bond vibration analysis.
  • Output analysis : Calculate radial distribution functions (RDFs) to quantify H-bonding between VDF and co-monomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinylidene fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.